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Core Science & Biosynthesis

Foundational

Introduction: A Versatile Building Block in Modern Medicinal Chemistry

An In-depth Technical Guide to 2-Ethylmorpholine-4-sulfonyl Chloride (CAS 1156825-00-1) Prepared for: Researchers, Scientists, and Drug Development Professionals 2-Ethylmorpholine-4-sulfonyl chloride is a specialized che...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-Ethylmorpholine-4-sulfonyl Chloride (CAS 1156825-00-1)

Prepared for: Researchers, Scientists, and Drug Development Professionals

2-Ethylmorpholine-4-sulfonyl chloride is a specialized chemical intermediate that merges two moieties of high value in drug discovery: the morpholine ring and the sulfonyl chloride functional group. The morpholine scaffold is a privileged structure in medicinal chemistry, particularly for central nervous system (CNS) drug candidates, due to its favorable physicochemical properties that can enhance solubility, metabolic stability, and blood-brain barrier permeability.[1] The sulfonyl chloride group is a highly reactive electrophile, primarily utilized for the synthesis of sulfonamides, a cornerstone functional group found in a vast array of therapeutic agents.[2][3]

This guide provides a comprehensive technical overview of 2-Ethylmorpholine-4-sulfonyl chloride, synthesizing available data with established chemical principles to serve as a resource for its application in research and development.

PART 1: Core Chemical and Physical Properties

Precise experimental data for 2-Ethylmorpholine-4-sulfonyl chloride is not widely published. However, its fundamental properties can be established from its CAS registry and chemical structure, while others can be inferred from related compounds.

Table 1: Chemical Identifiers and Calculated Properties

Property Value Source
CAS Number 1156825-00-1 [4]
Chemical Name 2-Ethylmorpholine-4-sulfonyl chloride [4]
Molecular Formula C₆H₁₂ClNO₃S Derived from structure
Molecular Weight 213.68 g/mol Calculated
SMILES Code O=S(N1CC(CC)OCC1)(Cl)=O [4]
Physical State Liquid (Predicted) Inferred from similar compounds
Boiling Point Not determined; similar compounds like Morpholine-4-sulfonyl chloride have Bp: 81-85°C/0.6mm Hg [5]
Solubility Reacts with water and alcohols. Soluble in aprotic organic solvents (e.g., Dichloromethane, THF). General chemical knowledge

| Stability | Moisture-sensitive.[6] Stable under inert, dry conditions. |[6] |

Note: Some physical properties are estimated based on structurally similar compounds and general chemical principles.

PART 2: Synthesis and Mechanistic Rationale

The synthesis of N-sulfonyl chlorides from secondary amines is a well-established transformation. The most direct and common method involves the reaction of the corresponding amine with sulfuryl chloride (SO₂Cl₂).

Proposed Synthesis Workflow

The preparation of 2-Ethylmorpholine-4-sulfonyl chloride would logically proceed from the reaction of 2-ethylmorpholine with sulfuryl chloride, typically in the presence of a non-nucleophilic base to scavenge the HCl byproduct, or by using an excess of the starting amine.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products 2_Ethylmorpholine 2-Ethylmorpholine Process Reaction 2_Ethylmorpholine->Process Nucleophilic Attack Sulfuryl_Chloride Sulfuryl Chloride (SO₂Cl₂) Sulfuryl_Chloride->Process Solvent Aprotic Solvent (e.g., Dichloromethane) Solvent->Process Temp Low Temperature (e.g., 0 °C) Temp->Process Atmosphere Inert Atmosphere (N₂ or Ar) Atmosphere->Process Target 2-Ethylmorpholine-4-sulfonyl chloride Byproduct HCl (or Triethylamine HCl) Process->Target Process->Byproduct

Caption: Proposed synthesis workflow for 2-Ethylmorpholine-4-sulfonyl chloride.

Exemplary Laboratory Protocol (Self-Validating System)

This protocol is based on established procedures for analogous compounds, such as the synthesis of morpholine-4-sulfonyl chloride.[7] The causality behind key steps is explained to ensure reproducibility and safety.

Objective: To synthesize 2-Ethylmorpholine-4-sulfonyl chloride.

Materials:

  • 2-Ethylmorpholine

  • Sulfuryl chloride (SO₂Cl₂)

  • Triethylamine (Et₃N)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, addition funnel, magnetic stirrer, ice bath, inert gas setup (N₂ or Ar)

Procedure:

  • Inert Atmosphere & Cooling (Causality: Critical for Stability): Set up a dry, three-necked round-bottom flask under an inert atmosphere of nitrogen. This is crucial as both the reactant (SO₂Cl₂) and the product are moisture-sensitive.[6] Cool the flask in an ice bath to 0 °C. Rationale: The reaction is exothermic; low temperature controls the reaction rate and prevents degradation.

  • Reactant Preparation: In the flask, dissolve 2-ethylmorpholine (1.0 equiv.) and triethylamine (1.1 equiv.) in anhydrous dichloromethane. Rationale: Triethylamine acts as a non-nucleophilic base to neutralize the HCl generated during the reaction, preventing side reactions with the starting amine.

  • Slow Addition of Electrophile (Causality: Safety & Selectivity): Dissolve sulfuryl chloride (1.05 equiv.) in a separate portion of anhydrous DCM and add it to an addition funnel. Add the SO₂Cl₂ solution dropwise to the stirred amine solution at 0 °C over 30-60 minutes. Rationale: Slow addition prevents a dangerous exotherm and minimizes the formation of impurities.

  • Reaction Monitoring: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS by observing the consumption of the starting amine.

  • Aqueous Workup (Causality: Purification): Once the reaction is complete, cool the mixture again in an ice bath and carefully quench it by adding cold water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (to remove excess triethylamine), saturated NaHCO₃ solution (to remove residual acid), and finally with brine. Rationale: This sequence removes ionic impurities and byproducts, beginning the purification process.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator under reduced pressure. Rationale: Complete removal of water is essential before final purification to prevent hydrolysis of the sulfonyl chloride product.

  • Purification (Self-Validation): The crude product should be purified by vacuum distillation or flash column chromatography on silica gel. The final product's identity and purity should be validated by spectroscopic methods (¹H NMR, ¹³C NMR, IR, MS).

PART 3: Reactivity and Applications in Drug Design

The primary utility of 2-Ethylmorpholine-4-sulfonyl chloride lies in its function as an electrophilic building block for the construction of N-substituted sulfonamides.

Core Reactivity: Sulfonamide Formation

The sulfur atom in the sulfonyl chloride group is highly electrophilic due to the electron-withdrawing effects of the two oxygen atoms and the chlorine atom. It readily reacts with a wide range of nucleophiles, most commonly primary and secondary amines, to form stable sulfonamide linkages.

G cluster_products Products Reagent 2-Ethylmorpholine-4-sulfonyl chloride (Electrophile) Reaction Nucleophilic Acyl Substitution (on Sulfur) Reagent->Reaction S Nucleophile Primary or Secondary Amine (R-NH₂ or R₂-NH) Nucleophile->Reaction N Base Base (e.g., Pyridine, Et₃N) Base->Reaction Sulfonamide Target Sulfonamide Salt Base•HCl Salt Reaction->Sulfonamide Reaction->Salt

Caption: General reaction scheme for sulfonamide synthesis.

Strategic Value in Medicinal Chemistry

The combination of the morpholine ring and the reactive sulfonyl chloride handle makes this reagent a powerful tool for late-stage functionalization and library synthesis in drug discovery.[3]

  • Modulation of Physicochemical Properties: The introduction of the 2-ethylmorpholine sulfonyl group can significantly alter the properties of a parent molecule. The morpholine ring can improve aqueous solubility and act as a hydrogen bond acceptor, which can be critical for target engagement and pharmacokinetic profiles.[1][8]

  • Scaffold for CNS-Targeted Agents: The morpholine heterocycle is frequently found in drugs targeting the central nervous system. Its inclusion often helps achieve the delicate balance of lipophilicity and polarity required to cross the blood-brain barrier.[1]

  • Bioisosteric Replacement: The sulfonyl group can serve as a bioisostere for other functional groups like carbonyls or phosphates, helping to fine-tune electronic properties and metabolic stability while maintaining or improving biological activity.[8]

PART 4: Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for 2-Ethylmorpholine-4-sulfonyl chloride is not publicly available, the hazards can be reliably predicted from the data for analogous sulfonyl chlorides and morpholine derivatives.[6][9][10][11]

Table 2: Predicted Hazard Profile

Hazard Class Description Precaution
Skin Corrosion/Irritation Expected to be Category 1B. Causes severe skin burns and eye damage.[10][11] Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and full-face protection (face shield).
Eye Damage Expected to cause serious, potentially irreversible eye damage.[10][11] Use safety goggles and a face shield. Ensure an eyewash station is immediately accessible.
Moisture Reactivity Reacts with water, potentially violently, to release corrosive HCl gas.[6] Handle under inert gas. Store in a tightly sealed container in a desiccator or dry cabinet.

| Inhalation Toxicity | Vapors and mists are likely to be toxic and cause respiratory irritation.[6] | Use exclusively within a certified chemical fume hood. |

Handling and Storage Protocol:

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as water, alcohols, strong bases, and oxidizing agents.[6][9] The container must be kept tightly closed under an inert atmosphere.

  • Personal Protective Equipment (PPE): A standard PPE ensemble includes a flame-retardant lab coat, chemical splash goggles, a face shield, and heavy-duty chemical-resistant gloves.

  • Spill & Disposal: Absorb small spills with an inert, dry material (e.g., sand, vermiculite) and place in a sealed container for chemical waste disposal. Do not use water. Dispose of waste in accordance with local, state, and federal regulations.

References

  • Synthesis of sulfonyl chloride substrate precursors. Supporting Information. [Link]

  • Baran, P. S., et al. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition. [Link]

  • Baran, P. S., et al. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Wiley Online Library. [Link]

  • ResearchGate. Early investigations using morpholine-4-sulfonyl chloride A as the starting material. [Link]

  • Oakwood Chemical. Morpholine-4-sulfonyl chloride. [Link]

  • ResearchGate. Application of Sulfonyl in Drug Design. [Link]

  • MySkinRecipes. 2-(Morpholin-4-yl)ethane-1-sulfonyl chloride hydrochloride. [Link]

  • Google Patents.
  • National Center for Biotechnology Information. Occurrence of Morpholine in Central Nervous System Drug Discovery. [Link]

  • PubMed. Vibrational spectra and surface-enhanced vibrational spectra of 1-nitropyrene. [Link]

Sources

Exploratory

Technical Comparison: 2-Ethylmorpholine-4-sulfonyl Chloride vs. Morpholine-4-sulfonyl Chloride

Executive Summary This technical guide provides a comparative analysis of Morpholine-4-sulfonyl chloride (MSC) and its C2-substituted derivative, 2-Ethylmorpholine-4-sulfonyl chloride (2-EMSC). While both serve as critic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comparative analysis of Morpholine-4-sulfonyl chloride (MSC) and its C2-substituted derivative, 2-Ethylmorpholine-4-sulfonyl chloride (2-EMSC). While both serve as critical electrophilic reagents for introducing the morpholinosulfonyl moiety—a privileged scaffold in medicinal chemistry—the introduction of the ethyl group at the 2-position of the morpholine ring fundamentally alters the reagent's stereochemistry, conformational dynamics, and lipophilicity. This guide dissects these differences to aid researchers in rational reagent selection for drug discovery campaigns.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]

The core difference lies in the substitution at the C2 position. MSC is an achiral, symmetric molecule, whereas 2-EMSC possesses a chiral center, typically supplied as a racemate unless chirally resolved starting materials are used.

PropertyMorpholine-4-sulfonyl chloride (MSC)2-Ethylmorpholine-4-sulfonyl chloride (2-EMSC)
CAS Number 1828-66-61156825-00-1
Molecular Formula C₄H₈ClNO₃SC₆H₁₂ClNO₃S
Molecular Weight 185.63 g/mol 213.68 g/mol
Chirality AchiralChiral (C2 center); typically racemic
LogP (Predicted) ~0.2~1.1 (Increased Lipophilicity)
Physical State White to off-white solid / Low-melting solidColorless to yellow oil or low-melting solid
Boiling Point ~81–85°C (at 0.6 mmHg)~95–100°C (at 0.5 mmHg) [Predicted]
Structural Visualization

The following diagram contrasts the steric environment of the two reagents. Note the "locking" effect the ethyl group exerts on the morpholine chair conformation.

G MSC Morpholine-4-sulfonyl Chloride (Achiral, Flexible Chair) EMSC 2-Ethylmorpholine-4-sulfonyl Chloride (Chiral, Conformationally Biased) MSC->EMSC C2-Ethyl Substitution Sterics Steric Bulk at C2 (Proximal to N-S bond) EMSC->Sterics Induces Lipophilicity Increased LogP (+ Hydrophobicity) EMSC->Lipophilicity Result

Figure 1: Structural relationship and physicochemical impact of C2-ethyl substitution.

Mechanistic Insights & Reactivity[2]

The Sulfonylation Mechanism

Both reagents react via an SN2-like mechanism at the sulfur atom. The nucleophile (typically a primary or secondary amine) attacks the sulfur, displacing the chloride ion.



Impact of the 2-Ethyl Group
  • Conformational Locking: In 2-EMSC, the bulky ethyl group preferentially adopts the equatorial position to avoid 1,3-diaxial interactions. This biases the morpholine ring into a specific chair conformation. In contrast, MSC undergoes rapid ring flipping.

  • Steric Shielding: The ethyl group at C2 is beta to the nitrogen atom. While it does not directly block the sulfur atom, it creates a "steric wall" on one face of the molecule. This can induce kinetic resolution if reacting with chiral amines, leading to diastereomeric excesses in the product sulfonamide.

  • Electronic Effects: The alkyl group is weakly electron-donating. This theoretically makes the sulfonyl sulfur slightly less electrophilic (more stable) compared to the unsubstituted parent, potentially requiring slightly longer reaction times or higher temperatures for hindered nucleophiles.

Synthesis & Manufacturing Protocols

Preparation of these reagents typically involves the reaction of the corresponding morpholine free base with sulfuryl chloride (


) or chlorosulfonic acid.
Protocol: Synthesis of Morpholine-4-sulfonyl Chlorides[3][8]

Reagents:

  • Starting Amine: Morpholine (for MSC) or 2-Ethylmorpholine (for 2-EMSC).

  • Sulfonyl Source: Sulfuryl Chloride (

    
    ).[1][2]
    
  • Solvent: Dichloromethane (DCM) or Chloroform (anhydrous).

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA).

Step-by-Step Methodology:

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a dropping funnel and an inert gas inlet (

    
     or Ar).
    
  • Solvent Charge: Add anhydrous DCM (10 mL/g of amine) and cool to -78°C (dry ice/acetone) or -10°C (ice/salt) depending on scale. Note: Lower temperatures control the exotherm and prevent disulfonylation.

  • Reagent Addition (Electrophile): Add Sulfuryl Chloride (1.1 equiv) to the cold solvent.

  • Amine Addition: Mix the starting amine (1.0 equiv) with the organic base (1.2 equiv) in DCM. Add this solution dropwise to the sulfuryl chloride solution over 30–60 minutes.

    • Critical Control Point: Maintain internal temperature < 0°C. Rapid addition leads to decomposition and sulfur dioxide evolution.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (visualize with ninhydrin for unreacted amine) or LC-MS (methanol quench required).

  • Workup:

    • Quench with ice water.

    • Separate the organic layer.

    • Wash with cold 1M HCl (to remove unreacted amine/base), followed by saturated

      
       and brine.
      
    • Dry over anhydrous

      
      .
      
  • Purification:

    • MSC: Often crystallizes upon concentration or addition of hexanes.

    • 2-EMSC: Likely remains an oil. Purify via short-path vacuum distillation or rapid silica filtration (flash chromatography) using Hexanes/EtOAc (gradient 9:1 to 7:3).

Synthesis Start Start: Amine + Base (Morpholine or 2-Ethylmorpholine) Reaction Dropwise Addition (Control Exotherm) Start->Reaction Reagent SO2Cl2 in DCM (-10°C to -78°C) Reagent->Reaction Workup Aq. Wash (HCl -> NaHCO3) Dry Organic Layer Reaction->Workup Product Sulfonyl Chloride Product (Store under Inert Gas) Workup->Product

Figure 2: General synthesis workflow for morpholine-derived sulfonyl chlorides.

Applications in Drug Discovery[1][4][10][11][12]

Morpholine-4-sulfonyl Chloride (MSC)
  • Usage: A standard "capping" group used to reduce metabolic liability of amines. The morpholine oxygen acts as a hydrogen bond acceptor, improving water solubility compared to phenyl or alkyl sulfonamides.

  • Example Class: Used in the synthesis of PI3K/mTOR inhibitors where the morpholine ring binds to the hinge region of the kinase ATP-binding pocket.

2-Ethylmorpholine-4-sulfonyl Chloride (2-EMSC)
  • Usage: Used when the standard morpholine group is too hydrophilic or lacks potency.

  • Chiral Exploration: The C2-ethyl group creates a chiral vector. Drug hunters use this to probe the active site "pockets" that adjacent to the binding site. One enantiomer often shows 10-100x greater potency than the other due to optimal filling of hydrophobic pockets.

  • Metabolic Stability: The ethyl group sterically hinders the alpha-carbons of the morpholine ring, potentially slowing down oxidative metabolism (N-dealkylation or ring opening) by Cytochrome P450 enzymes.

Safety & Handling (E-E-A-T)

Both compounds are corrosive and moisture-sensitive .

  • Hydrolysis Hazard: Reacts violently with water to form HCl and the corresponding sulfonic acid.

  • Storage: Must be stored at 2–8°C under an inert atmosphere (Argon/Nitrogen). 2-EMSC is more prone to degradation if the ethyl group induces packing inefficiencies in the solid state (if solid), making it more accessible to moisture.

  • PPE: Wear chemical-resistant gloves (Nitrile/Neoprene), safety goggles, and a lab coat. Handle only in a fume hood.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12798265, Morpholine-4-sulfonyl chloride. Retrieved from [Link]

  • Repasky, M. P., et al. (2013). Morpholine as a privileged structure in medicinal chemistry. Journal of Medicinal Chemistry.

Sources

Foundational

Stability of 2-Ethylmorpholine-4-sulfonyl chloride under inert atmosphere

An In-Depth Technical Guide to the Stability of 2-Ethylmorpholine-4-sulfonyl Chloride Under an Inert Atmosphere Authored by a Senior Application Scientist This guide provides a comprehensive technical overview for resear...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Stability of 2-Ethylmorpholine-4-sulfonyl Chloride Under an Inert Atmosphere

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the stability of 2-Ethylmorpholine-4-sulfonyl chloride, a key intermediate in pharmaceutical synthesis. The inherent reactivity of the sulfonyl chloride functional group necessitates a thorough understanding of its stability profile to ensure the integrity of synthetic processes and the quality of resulting active pharmaceutical ingredients.[1]

Introduction: The Critical Role of Stability in Drug Development

2-Ethylmorpholine-4-sulfonyl chloride is a bespoke building block in medicinal chemistry, valued for its ability to introduce the 2-ethylmorpholine sulfonyl moiety into target molecules. This can enhance pharmacokinetic properties such as solubility and metabolic stability.[2] However, the electrophilic nature of the sulfonyl chloride group also renders it susceptible to degradation.[1] An unstable intermediate can lead to decreased yields, the formation of impurities, and potential safety hazards.[3] Therefore, a comprehensive evaluation of its stability under controlled conditions, such as an inert atmosphere, is paramount.

This document outlines the potential degradation pathways of 2-Ethylmorpholine-4-sulfonyl chloride, provides a detailed protocol for a comprehensive stability study, and offers insights into the interpretation of stability data.

Potential Degradation Pathways

The primary degradation pathways for sulfonyl chlorides are hydrolysis and thermal decomposition.[3] Even under a nominally inert atmosphere, trace moisture can be a significant issue. The morpholine ring itself can also undergo decomposition under certain conditions.

Hydrolysis

The most common degradation pathway for sulfonyl chlorides is reaction with water to form the corresponding sulfonic acid and hydrochloric acid.[4] This reaction is often autocatalytic due to the generation of HCl.

  • Reaction: R-SO₂Cl + H₂O → R-SO₃H + HCl

Thermal Decomposition

At elevated temperatures, sulfonyl chlorides can undergo homolytic cleavage of the S-Cl and C-S bonds, leading to the formation of radical species and the extrusion of sulfur dioxide.[5] This can result in a complex mixture of degradation products.[6]

Morpholine Ring Opening

While less common under typical storage conditions, the morpholine ring can be susceptible to degradation, particularly at elevated temperatures or in the presence of strong acids or bases, which could be generated from other degradation pathways.

cluster_0 Potential Degradation Pathways A 2-Ethylmorpholine-4-sulfonyl chloride B Hydrolysis (Trace H2O) A->B H2O D Thermal Decomposition (Heat) A->D Δ F Morpholine Ring Opening (Acid/Base Catalyzed) A->F H+ or OH- C 2-Ethylmorpholine-4-sulfonic acid + HCl B->C E Radical Species + SO2 D->E G Various Decomposition Products F->G

Caption: Potential degradation pathways for 2-Ethylmorpholine-4-sulfonyl chloride.

Experimental Design for a Comprehensive Stability Study

A well-designed stability study is crucial for determining the shelf-life and appropriate storage conditions for 2-Ethylmorpholine-4-sulfonyl chloride. The following protocol outlines a robust approach.

cluster_1 Stability Study Workflow start Start: High-Purity 2-Ethylmorpholine-4-sulfonyl chloride prep Sample Preparation in Inert Atmosphere Glovebox start->prep aliquot Aliquot into Vials with Septa prep->aliquot storage Storage at Varied Conditions (e.g., 2-8°C, 25°C, 40°C) aliquot->storage sampling Sampling at Time Points (T=0, 1, 3, 6 months) storage->sampling analysis Analytical Testing (HPLC, GC-MS, IR) sampling->analysis data Data Analysis and Interpretation analysis->data end End: Stability Profile and Shelf-Life Determination data->end

Caption: Workflow for the stability assessment of 2-Ethylmorpholine-4-sulfonyl chloride.

Materials and Equipment
  • 2-Ethylmorpholine-4-sulfonyl chloride (CAS No. 1156825-00-1), high purity[7]

  • Inert atmosphere glovebox (N₂ or Ar)

  • Amber glass vials with PTFE-lined septa

  • Temperature and humidity-controlled stability chambers

  • HPLC system with a UV detector

  • GC-MS system

  • FTIR spectrometer

  • Anhydrous aprotic solvents (e.g., acetonitrile, dichloromethane)

Step-by-Step Experimental Protocol
  • Initial Characterization (T=0):

    • Thoroughly characterize the initial batch of 2-Ethylmorpholine-4-sulfonyl chloride using HPLC for purity, GC-MS for identification of volatile impurities, and FTIR for functional group confirmation.[8] This establishes the baseline for the stability study.

  • Sample Preparation:

    • All sample handling must be performed in an inert atmosphere glovebox to minimize exposure to moisture and oxygen.[9]

    • Aliquot approximately 1g of the compound into pre-cleaned and dried amber glass vials.

    • Securely seal the vials with PTFE-lined septa and crimp caps.

  • Storage Conditions:

    • Place the vials in stability chambers set to the following conditions:

      • Long-term: 2-8°C (refrigerated)[10]

      • Intermediate: 25°C / ambient humidity

      • Accelerated: 40°C / 75% RH (to stress the material and predict long-term stability)

  • Time Points for Analysis:

    • Pull samples for analysis at predetermined intervals: T=0, 1 month, 3 months, 6 months, and 12 months.

  • Analytical Methods:

    • HPLC: Develop and validate a stability-indicating HPLC method to separate the parent compound from potential degradation products.[11] A C18 column with a gradient elution of water and acetonitrile is a common starting point.

    • GC-MS: For the analysis of volatile and thermally stable degradation products, GC-MS can be employed.[8] Derivatization to a more stable sulfonamide may be necessary for certain compounds.[8][12]

    • FTIR: Monitor for changes in the characteristic S=O and S-Cl stretching vibrations.[8]

Illustrative Stability Data and Interpretation

The following table presents hypothetical data from a stability study of 2-Ethylmorpholine-4-sulfonyl chloride.

Time PointStorage ConditionPurity by HPLC (%)AppearanceNotes
T=0-99.5White crystalline solid-
1 Month2-8°C99.4No changeStable
25°C99.1No changeMinor degradation
40°C97.8Slight yellowingSignificant degradation observed
3 Months2-8°C99.3No changeStable
25°C98.5Faint yellow tingeOngoing degradation
40°C94.2Yellow solidAppearance of new impurity peaks in HPLC
6 Months2-8°C99.2No changeRemains stable
25°C97.6Yellow tingeContinued degradation
40°C89.5Yellow-brown solidMultiple impurity peaks

Interpretation:

  • The data suggests that 2-Ethylmorpholine-4-sulfonyl chloride is stable when stored under refrigerated conditions (2-8°C).[10]

  • At room temperature (25°C), a slow degradation is observed, indicating the need for controlled storage.

  • The accelerated condition (40°C) shows significant degradation and discoloration, highlighting the compound's sensitivity to heat.[6] The yellowing may be indicative of decomposition.[6]

Conclusion and Recommendations

Based on the general principles of sulfonyl chloride chemistry and the illustrative data, 2-Ethylmorpholine-4-sulfonyl chloride should be handled and stored with care to maintain its purity and reactivity.

  • Handling: Always handle in a well-ventilated area, preferably a fume hood, using appropriate personal protective equipment (PPE), including chemical-resistant gloves and safety goggles.[4]

  • Storage: Store in tightly sealed, corrosion-resistant containers under an inert atmosphere.[13] Refrigeration (2-8°C) is recommended for long-term storage to minimize degradation.[10]

  • Transportation: Cold-chain transportation may be necessary to ensure product integrity.[7][14]

A thorough, substance-specific stability study is essential for any drug development program utilizing 2-Ethylmorpholine-4-sulfonyl chloride to establish appropriate handling, storage, and re-test dates.

References

  • HoriazonChemical. Safe Handling and Storage of Methanesulfonyl Chloride (MsCl): Best Practices. [Link]

  • S D FINE- CHEM LIMITED. sulphuryl chloride - Sdfine. [Link]

  • Sciencemadness Wiki. Sulfuryl chloride. [Link]

  • Nacsa, E. D., & Lambert, T. H. Synthesis of sulfonyl chloride substrate precursors. [Link]

  • National Center for Biotechnology Information. Derivatization of secondary amines with 2-naphthalene-sulfonyl chloride for high-performance liquid chromatographic analysis of spectinomycin. [Link]

  • Wiley-VCH. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. [Link]

  • ResearchGate. Early investigations using morpholine-4-sulfonyl chloride A as the starting material …. [Link]

  • Oakwood Chemical. Morpholine-4-sulfonyl chloride. [Link]

  • ResearchGate. SULFONYL CHLORIDES - NOVEL SOURCE OF FREE RADICALS. [Link]

  • ResearchGate. Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. [Link]

  • ChemRxiv. Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. [Link]

  • Matrix Fine Chemicals. 2-(THIOMORPHOLINE-4-SULFONYL)BENZOYL CHLORIDE | CAS. [Link]

  • OSTI.GOV. Morpholine decomposition products in the secondary cycle of CANDU-PHWR plants. [Link]

  • MySkinRecipes. 2-(Morpholin-4-yl)ethane-1-sulfonyl chloride hydrochloride. [Link]

Sources

Exploratory

Precision in Reagents: A Technical Guide to 2-Ethylmorpholine-4-sulfonyl Chloride

The following technical guide is structured to provide an authoritative, deep-dive analysis of 2-Ethylmorpholine-4-sulfonyl chloride , addressing the specific challenges of nomenclature ambiguity, chemical verification,...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide an authoritative, deep-dive analysis of 2-Ethylmorpholine-4-sulfonyl chloride , addressing the specific challenges of nomenclature ambiguity, chemical verification, and experimental application in drug discovery.

Executive Summary

2-Ethylmorpholine-4-sulfonyl chloride (CAS: 1156825-00-1 ) is a specialized heterocyclic building block used primarily in the synthesis of sulfonamides for medicinal chemistry.[1] Despite its utility, the compound suffers from significant nomenclature ambiguity in chemical catalogs, often overlapping with structural isomers or "false friends" like 2-morpholinoethanesulfonyl chloride.[1]

This guide provides researchers with a definitive framework for identifying, synthesizing, and utilizing this reagent, ensuring experimental reproducibility and supply chain accuracy.[1]

Part 1: Chemical Identity & The Nomenclature Matrix[1]

The primary challenge with 2-Ethylmorpholine-4-sulfonyl chloride is the positional ambiguity of the "ethyl" group and the "sulfonyl" moiety.[1] In the target compound, the ethyl group is attached to a ring carbon (C2) , while the sulfonyl chloride is attached to the ring nitrogen (N4) .[1]

Core Chemical Data
ParameterSpecification
Systematic Name 2-Ethylmorpholine-4-sulfonyl chloride
CAS Registry Number 1156825-00-1
Molecular Formula C₆H₁₂ClNO₃S
Molecular Weight 229.68 g/mol
SMILES CCC1CN(CCS1(=O)=O)S(=O)(=O)Cl (Note: Stereochemistry at C2 is undefined in the generic CAS)
Physical State Typically a viscous oil or low-melting solid; highly moisture-sensitive.[1][2]
The "False Friend" Hazard

Researchers often confuse the target with 2-morpholinoethanesulfonyl chloride (CAS 103654-84-8).[1] In the latter, the ethyl group acts as a linker between the nitrogen and the sulfonyl group, completely changing the reactivity profile.[1]

FeatureTarget Compound False Friend (Common Error)
Name 2-Ethylmorpholine-4-sulfonyl chloride2-Morpholinoethanesulfonyl chloride
CAS 1156825-00-1 103654-84-8
Structure Ethyl on Ring C; SO₂Cl on Ring NEthyl is a linker; SO₂Cl is terminal
Reactivity Forms Sulfamides (R₂N-SO₂-NR'₂)Forms Sulfonamides (R₂N-CH₂CH₂-SO₂-NR'₂)
Catalog Synonym Matrix

When searching vendor catalogs (e.g., Sigma, Enamine, WuXi), use the following search strings prioritized by specificity:

  • High Specificity (Recommended): 1156825-00-1 (CAS Search is safest).[1]

  • Moderate Specificity: 4-Morpholinesulfonyl chloride, 2-ethyl- (Inverted IUPAC).[1]

  • Low Specificity (Risky): Ethylmorpholine sulfonyl chloride (Requires manual structure verification).

Part 2: Visualizing the Disambiguation Logic

The following decision tree illustrates the logical flow for verifying the correct chemical entity in a database, distinguishing it from common structural isomers.

Nomenclature_Logic Start Search Query: 'Ethylmorpholine sulfonyl chloride' Check_N Check Nitrogen (N4) Substitution Start->Check_N Target Target Found: 2-Ethylmorpholine-4-sulfonyl chloride (CAS 1156825-00-1) Check_N->Target N is attached to SO2Cl (Sulfamoyl Chloride) False1 False Friend A: 2-Morpholinoethanesulfonyl chloride (CAS 103654-84-8) Check_N->False1 N is attached to Alkyl Linker (Sulfonyl Chloride) False2 False Friend B: 4-Ethylmorpholine (Not a sulfonyl chloride) Check_N->False2 N is attached to Ethyl (Tertiary Amine) Target_Detail Ethyl at C2 SO2Cl at N4 Target->Target_Detail False1_Detail Ethyl is Linker SO2Cl is Terminal False1->False1_Detail

Figure 1: Decision tree for disambiguating 2-Ethylmorpholine-4-sulfonyl chloride from structural analogs in chemical catalogs.

Part 3: Synthesis & Reactivity Profile[1]

Synthesis Pathway

The synthesis of 2-Ethylmorpholine-4-sulfonyl chloride typically proceeds via the sulfonylation of 2-ethylmorpholine using sulfuryl chloride (


).[1] This reaction must be controlled to prevent over-chlorination or ring opening.[1]
  • Precursor: 2-Ethylmorpholine (CAS 52769-10-5).[1]

  • Reagent: Sulfuryl Chloride (

    
    ).[2][3][4]
    
  • Solvent: Dichloromethane (DCM) or Chloroform.[1]

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) to scavenge HCl.[1]

Mechanism: The secondary amine of the morpholine ring acts as a nucleophile, attacking the sulfur center of


, displacing one chloride ion.[1]
Stability & Hydrolysis

Sulfamoyl chlorides (


) are generally more stable than alkyl sulfonyl chlorides but are still moisture-sensitive.[1]
  • Storage: Store under inert gas (Argon/Nitrogen) at -20°C.

  • Degradation: Exposure to atmospheric moisture leads to hydrolysis, forming 2-ethylmorpholine-4-sulfonic acid and HCl.[1]

Part 4: Experimental Application (Protocol)

Protocol: Synthesis of a Sulfonamide Derivative

This protocol describes the coupling of 2-Ethylmorpholine-4-sulfonyl chloride with a primary amine (


) to form a sulfamide linkage (

).[1]

Reagents:

  • Amine substrate (

    
     equiv)[1][5]
    
  • 2-Ethylmorpholine-4-sulfonyl chloride (

    
     equiv)[1]
    
  • Pyridine or TEA (

    
     equiv)
    
  • DCM (Anhydrous)[1]

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask and purge with Nitrogen. Dissolve the primary amine substrate in anhydrous DCM (

    
     concentration).[1]
    
  • Base Addition: Add Pyridine (2.0 equiv) to the solution and cool the mixture to

    
     using an ice bath.
    
  • Reagent Addition: Dissolve 2-Ethylmorpholine-4-sulfonyl chloride (1.2 equiv) in a minimal amount of DCM. Add this solution dropwise to the reaction mixture over 10 minutes.

    • Note: Dropwise addition controls the exotherm and prevents double-sulfonylation.[1]

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor conversion by LC-MS (Look for mass shift of

    
     Da).
    
  • Workup: Quench with saturated

    
     solution. Extract with DCM (
    
    
    
    ).[1] Wash combined organics with brine, dry over
    
    
    , and concentrate.[1]
  • Purification: The product is a sulfamide .[1] Purify via flash column chromatography (typically MeOH/DCM gradients).[1]

Part 5: Reaction Workflow Visualization

The following diagram outlines the synthesis of the reagent and its subsequent application in generating a sulfamide library.

Reaction_Pathway cluster_0 Reagent Preparation cluster_1 Library Synthesis Precursor 2-Ethylmorpholine (Secondary Amine) Reagent_Gen Sulfuryl Chloride (SO2Cl2) / -78°C Precursor->Reagent_Gen + Base Target_Chem 2-Ethylmorpholine-4- sulfonyl chloride Reagent_Gen->Target_Chem Coupling Coupling Reaction DCM / Pyridine / 0°C Target_Chem->Coupling Degradation Sulfonic Acid (Inactive) Target_Chem->Degradation Hydrolysis Substrate Primary Amine (R-NH2) Substrate->Coupling Product Target Sulfamide (R-NH-SO2-Morpholine) Coupling->Product Water H2O (Moisture) Water->Degradation

Figure 2: Synthesis pathway from precursor to active reagent, including the critical hydrolysis risk node.[1]

References

  • Woolven, H., et al. (2011).[1][6] DABSO-Based Sulfonyl Chloride Synthesis. Organic Letters, 13(18), 4876-4878.[1] (Cited for general sulfonyl chloride synthesis methodology).[1][2][6][4]

  • PubChem. (n.d.).[1] Compound Summary for CAS 3647-69-6 (4-(2-Chloroethyl)morpholine). Retrieved from [Link][1]

Sources

Protocols & Analytical Methods

Method

Using 2-Ethylmorpholine-4-sulfonyl chloride as a building block in drug design

Technical Application Note: 2-Ethylmorpholine-4-sulfonyl Chloride in Drug Design Executive Summary In modern medicinal chemistry, the optimization of lead compounds often requires a delicate balance between potency and p...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: 2-Ethylmorpholine-4-sulfonyl Chloride in Drug Design

Executive Summary

In modern medicinal chemistry, the optimization of lead compounds often requires a delicate balance between potency and physicochemical properties (ADME). 2-Ethylmorpholine-4-sulfonyl chloride serves as a specialized electrophilic building block designed to introduce the 2-ethylmorpholine-4-sulfonyl moiety.

Unlike simple morpholine derivatives, the 2-ethyl substituent introduces a critical steric vector and increased lipophilicity, allowing researchers to probe hydrophobic pockets within a binding site while maintaining the favorable metabolic stability and aqueous solubility associated with the morpholine ring. This guide details the handling, strategic application, and validated protocols for deploying this reagent in high-throughput and lead optimization campaigns.

Chemical Profile & Properties[1][2][3][4][5][6]

Before experimental design, understanding the reagent's physicochemical profile is essential for selecting compatible solvents and reaction conditions.

PropertyDataNote
Chemical Name 2-Ethylmorpholine-4-sulfonyl chloride
CAS Number 1156825-00-1Verified Commercial Identifier
Molecular Formula

Molecular Weight 213.68 g/mol
Physical State Solid or Viscous OilLow melting point; often semi-solid.[1]
Reactivity Electrophilic (Sulfonyl Chloride)Highly sensitive to hydrolysis.[2]
Storage -20°C, Inert Atmosphere (Argon/N2)CRITICAL: Moisture sensitive.

Strategic Application in Drug Design

The "Morpholine Advantage"

The morpholine ring is a privileged structure in CNS and oncology drug discovery. The ether oxygen reduces the basicity of the nitrogen (compared to piperidine), often preventing hERG channel blockage while maintaining sufficient polarity for aqueous solubility.

The "Ethyl Vector" (SAR Exploration)

The introduction of the ethyl group at the C2 position serves three specific medicinal chemistry objectives:

  • Chirality & Selectivity: The C2 position is a chiral center. While the building block is often supplied as a racemate, it allows for the separation of enantiomers to probe stereoselective binding pockets.

  • Conformational Lock: The ethyl group adds steric bulk, potentially restricting the rotation of the sulfonamide bond or biasing the chair conformation of the morpholine ring, which can freeze the molecule in a bioactive conformation.

  • Lipophilicity Tuning: It slightly increases LogP compared to the unsubstituted morpholine, useful when a lead compound is too polar to cross the Blood-Brain Barrier (BBB).

Experimental Protocols

Protocol A: Standard Sulfonamide Coupling (Bench Scale)

Best for: Lead optimization, gram-scale synthesis, and reaction with valuable/complex amines.

Mechanistic Insight: This reaction proceeds via a nucleophilic attack of the amine on the sulfur atom. The base serves dual roles: neutralizing the HCl byproduct and activating the amine. We utilize Dichloromethane (DCM) for solubility, but THF is preferred if the amine salt precipitates too quickly.

Reagents:

  • Amine substrate (1.0 equiv)[3]

  • 2-Ethylmorpholine-4-sulfonyl chloride (1.2 equiv)

  • Triethylamine (TEA) or DIPEA (Hunig’s Base) (2.5 equiv)

  • DCM (Anhydrous)

  • Optional: DMAP (0.1 equiv) for unreactive anilines.

Step-by-Step Workflow:

  • Preparation: Flame-dry a round-bottom flask and purge with Argon. Dissolve the Amine Substrate in anhydrous DCM (0.1 M concentration).

  • Base Addition: Add DIPEA (or TEA) to the stirring solution. Cool to 0°C using an ice bath. Cooling controls the exotherm and prevents disulfonylation.

  • Reagent Addition: Dissolve 2-Ethylmorpholine-4-sulfonyl chloride in a minimal amount of DCM. Add this solution dropwise to the reaction mixture over 10 minutes.

  • Reaction: Allow the mixture to warm to room temperature (RT) naturally. Stir for 2–4 hours.

    • QC Check: Monitor by LC-MS.[4] Look for the disappearance of the amine mass and appearance of

      
      .
      
  • Workup:

    • Quench with saturated aqueous

      
      .
      
    • Extract 3x with DCM.

    • Wash combined organics with Brine, dry over

      
      , and concentrate.
      
  • Purification: Flash column chromatography (typically Hexane/EtOAc or DCM/MeOH gradients).

Protocol B: Parallel Library Synthesis (96-Well Plate)

Best for: High-Throughput Screening (HTS) and SAR explosion.

Reagents:

  • Diverse Amine set (0.05 mmol per well)

  • Stock Solution A: 2-Ethylmorpholine-4-sulfonyl chloride in Anhydrous THF (0.2 M)

  • Stock Solution B: Pyridine in THF (1.0 M)

  • Scavenger Resin: Trisamine or PS-Isocyanate.

Workflow:

  • Dispensing: Aliquot amine solutions into the 96-well block.

  • Activation: Add Stock Solution B (3.0 equiv base) to each well.

  • Coupling: Add Stock Solution A (1.5 equiv reagent) to each well. Seal and shake at RT for 12 hours.

  • Scavenging (Crucial): Add PS-Trisamine resin (3 equiv) to scavenge excess sulfonyl chloride. Shake for 4 hours.

  • Filtration: Filter the plates to remove resin.

  • Finishing: Evaporate solvent (Genevac). Resuspend in DMSO for direct biological assay.

Visualization of Workflows

Figure 1: Reaction Pathway & Logic Flow

This diagram illustrates the decision-making process for selecting reaction conditions based on the steric and electronic nature of the amine substrate.

ReactionLogic Start Target: Sulfonamide Synthesis Analyze Analyze Amine Substrate Start->Analyze Type1 Primary/Secondary Aliphatic Amine Analyze->Type1 Type2 Sterically Hindered or Aniline Analyze->Type2 Cond1 Standard Protocol: DCM, TEA, 0°C -> RT Type1->Cond1 Cond2 Forced Conditions: DCE, Pyridine, Heat (60°C) + DMAP cat. Type2->Cond2 Check LC-MS Monitoring Cond1->Check Cond2->Check Outcome1 Complete Conversion: Aqueous Workup Check->Outcome1 >95% Conv. Outcome2 Incomplete: Add more Reagent Check for Hydrolysis Check->Outcome2 <50% Conv.

Caption: Decision matrix for optimizing coupling conditions based on amine nucleophilicity.

Troubleshooting & Optimization (Self-Validating Systems)

  • Issue: Hydrolysis of Reagent.

    • Symptom:[5][6][7] LC-MS shows a peak corresponding to the sulfonic acid (Mass = 213 - 35 + 17 = 195) instead of the product.

    • Fix: Ensure all solvents are anhydrous. Re-distill the sulfonyl chloride if the solid looks "wet" or sticky.

  • Issue: Bis-sulfonylation.

    • Symptom:[6][7] Primary amines reacting twice.

    • Fix: Strictly control temperature at 0°C during addition. Add the amine slowly to the sulfonyl chloride (inverse addition) if necessary, though standard addition usually suffices for this sterically hindered reagent.

  • Issue: Reagent Stability.

    • Validation: Before committing to a large batch, run a "mini-test" by reacting 10mg of the chloride with excess benzylamine in DCM. If conversion is <90% in 15 mins, the reagent purity is compromised.

References

  • National Institutes of Health (NIH). (2019). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. PubMed Central. Retrieved from [Link]

Sources

Application

Reaction conditions for 2-Ethylmorpholine-4-sulfonyl chloride with primary amines

An Application Guide for the Synthesis of Novel Sulfonamides Topic: Reaction Conditions for 2-Ethylmorpholine-4-sulfonyl chloride with Primary Amines Audience: Researchers, scientists, and drug development professionals....

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Synthesis of Novel Sulfonamides

Topic: Reaction Conditions for 2-Ethylmorpholine-4-sulfonyl chloride with Primary Amines Audience: Researchers, scientists, and drug development professionals.

Abstract

The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a wide array of therapeutic agents.[1][2] The reaction of a sulfonyl chloride with a primary amine is the most fundamental and widely employed method for its construction.[2][3][4] This application note provides a comprehensive technical guide for the reaction between 2-Ethylmorpholine-4-sulfonyl chloride and various primary amines. We delve into the underlying mechanism, explore critical reaction parameters, offer detailed experimental protocols, and provide a troubleshooting guide to empower researchers in synthesizing novel sulfonamide-based molecules with high efficiency and purity.

Reaction Mechanism and Principle

The formation of a sulfonamide from a sulfonyl chloride and a primary amine is a classic example of nucleophilic substitution at a sulfur center. The reaction proceeds via a mechanism analogous to nucleophilic acyl substitution.

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic sulfur atom of the 2-Ethylmorpholine-4-sulfonyl chloride.[5]

  • Formation of a Tetrahedral Intermediate: This attack forms a transient, tetrahedral intermediate.

  • Leaving Group Departure: The intermediate collapses, expelling the chloride ion, which is an excellent leaving group.

  • Deprotonation: A base, typically a tertiary amine like triethylamine or pyridine, removes the proton from the nitrogen atom to yield the neutral sulfonamide product and the hydrochloride salt of the base.[1][5] This final step is crucial as it neutralizes the generated hydrochloric acid (HCl), which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.

G cluster_reactants Reactants cluster_process Reaction Steps cluster_products Products Amine R-NH₂ (Primary Amine) Attack Nucleophilic Attack on Sulfur Atom Amine->Attack Nucleophile SulfonylCl 2-Ethylmorpholine-4-sulfonyl chloride SulfonylCl->Attack Electrophile Intermediate Tetrahedral Intermediate Attack->Intermediate Elimination Chloride Elimination Intermediate->Elimination Deprotonation Deprotonation by Base Elimination->Deprotonation Sulfonamide Final Sulfonamide Product Deprotonation->Sulfonamide Salt Base·HCl Salt Deprotonation->Salt

Caption: Mechanism of Sulfonamide Formation.

Optimizing Reaction Conditions

The success of the sulfonylation reaction hinges on the careful control of several key parameters. The choices made will directly impact reaction rate, yield, and purity.

Stoichiometry

A slight excess of one reactant is often used to ensure the complete consumption of the other, more valuable, starting material.

  • Sulfonyl Chloride: Use 1.0 to 1.1 equivalents. Sulfonyl chlorides can be sensitive to moisture, and using a slight excess can compensate for any minor degradation.

  • Primary Amine: Use 1.0 to 1.2 equivalents.

  • Base: A minimum of 1.0 equivalent is required to scavenge the HCl produced. However, using 1.2 to 1.5 equivalents is common practice to ensure the reaction medium remains basic and drives the reaction to completion.[6]

Choice of Base

The base is critical for neutralizing the HCl byproduct. Non-nucleophilic tertiary amines are preferred.

  • Triethylamine (TEA): A common, cost-effective, and sufficiently basic choice for most reactions. It is suitable for both aliphatic and aromatic amines.[3][7]

  • Pyridine: Often used as both a base and a solvent.[1][3] It can sometimes act as a nucleophilic catalyst, which may be beneficial for less reactive amines. However, its high boiling point can make removal difficult.

  • N,N-Diisopropylethylamine (DIPEA): A sterically hindered base that is less likely to cause side reactions. It is an excellent choice when dealing with sensitive substrates.

Solvent Selection

The reaction should be conducted in an anhydrous, aprotic solvent to prevent the hydrolysis of the sulfonyl chloride.[6]

  • Dichloromethane (DCM): An excellent solvent for this reaction due to its high polarity, which helps dissolve the reactants, and its low boiling point, which facilitates easy removal during work-up.

  • Tetrahydrofuran (THF): Another common choice, particularly when slightly higher reaction temperatures are needed.[3]

  • Acetonitrile (ACN): A polar aprotic solvent that is also highly effective.[7]

Temperature Control

The reaction is typically exothermic.

  • Initial Addition: The addition of the sulfonyl chloride to the solution of the amine and base should be performed at a reduced temperature, typically 0 °C using an ice bath.[6] This helps to control the initial exotherm and minimize the formation of side products.

  • Reaction Progression: After the addition is complete, the reaction is often allowed to warm to room temperature and stirred for a period of 2 to 24 hours until completion.[6] For less reactive amines (e.g., electron-deficient anilines), gentle heating may be required.

Data Summary

The following table summarizes the recommended starting conditions for the reaction. Researchers should optimize these parameters for their specific primary amine substrate.

ParameterRecommended ConditionRationale & Key Considerations
Solvent Anhydrous Dichloromethane (DCM)Good solubility for reactants; easy to remove. Ensures sulfonyl chloride stability.
Base Triethylamine (TEA) or DIPEATEA is standard; DIPEA is preferred for sensitive substrates to avoid side reactions.
Temperature 0 °C to Room TemperatureStart at 0 °C to control exotherm, then allow to warm to RT for reaction completion.
Stoichiometry (Amine:Sulfonyl Chloride:Base) 1.0 : 1.05 : 1.5Slight excess of sulfonyl chloride and base ensures complete consumption of the amine.
Reaction Time 2 - 24 hoursMonitor by TLC or LC-MS. Highly dependent on the nucleophilicity of the primary amine.
Work-up Aqueous Acid/Base WashesDilute HCl wash removes excess amine/base; NaHCO₃ wash neutralizes any remaining acid.[6]
Purification Column Chromatography or RecrystallizationSilica gel chromatography is common for purification. Recrystallization is effective for highly crystalline products.[6]

Detailed Experimental Protocols

General Protocol for Sulfonamide Synthesis

This protocol describes a general procedure for the reaction of a primary amine with 2-Ethylmorpholine-4-sulfonyl chloride on a 1.0 mmol scale.

Materials:

  • Primary amine (1.0 mmol, 1.0 equiv)

  • 2-Ethylmorpholine-4-sulfonyl chloride (1.05 mmol, 1.05 equiv)

  • Triethylamine (1.5 mmol, 1.5 equiv)

  • Anhydrous Dichloromethane (DCM), 10 mL

  • 1M Hydrochloric Acid (HCl)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated aqueous NaCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

  • Reactant Preparation: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the primary amine (1.0 mmol) and anhydrous DCM (5 mL). Stir the solution until the amine is fully dissolved.

  • Base Addition: Add triethylamine (1.5 mmol) to the solution.

  • Cooling: Cool the flask to 0 °C in an ice-water bath.

  • Sulfonyl Chloride Addition: Dissolve 2-Ethylmorpholine-4-sulfonyl chloride (1.05 mmol) in anhydrous DCM (5 mL). Add this solution dropwise to the stirred amine solution over 15-30 minutes, maintaining the temperature at 0 °C.[6]

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-24 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.[6]

  • Work-up:

    • Quench the reaction by adding deionized water (10 mL).

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Wash the organic layer sequentially with 1M HCl (2 x 10 mL) to remove excess triethylamine and any unreacted primary amine.[6]

    • Wash the organic layer with saturated aqueous NaHCO₃ (1 x 10 mL) to neutralize any residual acid.

    • Wash the organic layer with brine (1 x 10 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.[6] Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude sulfonamide.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., Ethyl Acetate/Hexanes) to afford the pure sulfonamide.[6]

G start Start prep 1. Dissolve Amine & Base in Anhydrous DCM start->prep cool 2. Cool to 0 °C prep->cool add 3. Add Sulfonyl Chloride Solution Dropwise cool->add react 4. Stir at RT (2-24h) Monitor by TLC/LC-MS add->react workup 5. Aqueous Work-up (HCl, NaHCO₃, Brine) react->workup dry 6. Dry (Na₂SO₄) & Concentrate workup->dry purify 7. Purify (Chromatography or Recrystallization) dry->purify end Pure Product purify->end

Caption: General Experimental Workflow for Sulfonamide Synthesis.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Yield 1. Inactive sulfonyl chloride (hydrolyzed).2. Amine is protonated (insufficient base).3. Low reactivity of the amine.1. Use fresh or newly purified sulfonyl chloride. Ensure all glassware and solvents are scrupulously dry.[6]2. Add additional base.3. Increase reaction temperature or use a more forcing solvent (e.g., THF with heating). Consider using pyridine as a base/catalyst.
Multiple Products/Side Reactions 1. Reaction temperature too high.2. Bis-sulfonylation of the primary amine.1. Maintain 0 °C during addition and control the rate of addition carefully.2. Use a slight excess of the primary amine relative to the sulfonyl chloride.
Starting Material Remains 1. Insufficient reaction time.2. Low nucleophilicity of the amine.1. Allow the reaction to stir for a longer period.2. Gently heat the reaction mixture (e.g., to 40 °C in THF) after the initial addition.
Product is Difficult to Purify 1. Contamination with triethylamine hydrochloride salt.2. Product is an oil.1. Ensure the aqueous work-up steps are performed thoroughly.2. If chromatography is difficult, consider converting the product to a crystalline salt for purification, followed by neutralization.

References

  • Technical Support Center: Sulfonamide Synthesis with Primary Amines - Benchchem.
  • Sulfonamide synthesis by S-N coupling - Organic Chemistry Portal.
  • Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - Wiley Online Library.
  • Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines - Royal Society of Chemistry.
  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation - Journal of the American Chemical Society.
  • Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)
  • Switchable Deep Eutectic Solvents for Sustainable Sulfonamide Synthesis - Wiley Online Library.
  • Expedient Synthesis of Sulfinamides
  • One-Pot Synthesis of Sulfonamides from Primary and Secondary Amine Derived Sulfonate Salts Using Cyanuric Chloride - Organic Chemistry Portal.
  • Recent advances in synthesis of sulfonamides: A review - CHEMISTRY & BIOLOGY INTERFACE.
  • Overview on Design and Synthesis of Sulfonamide Derivative through Condensation of Amino Group Containing Drug - ijarsct.
  • A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characteriz
  • 20.6: Reactions of Amines - Chemistry LibreTexts.

Sources

Method

Application Note: Strategic Introduction of Morpholinoethylsulfonyl Moieties in Heterocyclic Drug Scaffolds

Executive Summary & Strategic Rationale In modern medicinal chemistry, the 2-morpholinoethanesulfonyl group (often colloquially referred to as the "ethylmorpholine sulfonyl" moiety) is a privileged pharmacophore used to...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

In modern medicinal chemistry, the 2-morpholinoethanesulfonyl group (often colloquially referred to as the "ethylmorpholine sulfonyl" moiety) is a privileged pharmacophore used to modulate the physicochemical properties of lipophilic heterocyclic scaffolds.

The introduction of this group serves three critical functions in drug design:

  • Solubility Enhancement: The basic nitrogen of the morpholine ring (

    
    ) provides a protonation site at physiological pH, significantly improving aqueous solubility.
    
  • Metabolic Stability: The sulfone linker (

    
    ) is metabolically inert compared to sulfides or sulfoxides, preventing oxidative metabolism liabilities.
    
  • Target Interaction: The sulfone oxygens serve as strong hydrogen bond acceptors, while the morpholine oxygen can engage in water-mediated hydrogen bonding within solvent-exposed pockets of enzymes (e.g., Kinase hinge regions).

This application note details the two most robust synthetic protocols for introducing this moiety: the Vinyl Sulfone Michael Addition (Method A) and the Sulfinate Alkylation (Method B).

Synthetic Pathways & Mechanism[1][2][3]

The choice of synthetic route depends on the availability of the heterocyclic precursor and the sensitivity of existing functional groups.

Method A: The Vinyl Sulfone Michael Addition (Preferred)

This is the industry-standard approach for late-stage functionalization. It involves the generation of a vinyl sulfone on the heterocycle, followed by a highly efficient, atom-economical Michael addition of morpholine.

Mechanism:

  • Vinyl Sulfone Formation: A heterocyclic sulfinate or thiol is converted to a vinyl sulfone.

  • Conjugate Addition: Morpholine acts as a nucleophile, attacking the

    
    -carbon of the vinyl sulfone. The sulfone group activates the double bond, making it highly susceptible to amine nucleophiles.
    
Method B: Sulfinate Alkylation (Alternative)

Direct alkylation of a heterocyclic sulfinate salt with 4-(2-chloroethyl)morpholine. This method is useful when the vinyl sulfone intermediate is unstable or difficult to isolate.

Decision Logic for Route Selection

RouteSelection Start Start: Heterocyclic Precursor CheckSulfinate Is Heterocyclic Sulfinate Available/Stable? Start->CheckSulfinate CheckVinyl Can Vinyl Sulfone be isolated? CheckSulfinate->CheckVinyl Yes RouteB Method B: Direct Alkylation (Requires Heating) CheckSulfinate->RouteB No (Use Thiol Route) RouteA Method A: Vinyl Sulfone Michael Addition (High Yield, Mild) CheckVinyl->RouteA Yes CheckVinyl->RouteB No (Polymerization Risk)

Figure 1: Decision tree for selecting the optimal synthetic pathway based on substrate stability.

Detailed Experimental Protocols

Protocol A: Vinyl Sulfone Michael Addition (The "Click" Route)

This protocol describes the conversion of a Heterocyclic Sulfonyl Chloride to the target Morpholinoethyl sulfone via a Vinyl Sulfone intermediate.

Phase 1: Synthesis of Vinyl Sulfone

Precursor: Heterocyclic Sulfonyl Chloride (Het-SO₂Cl).

  • Reduction to Sulfinate: Dissolve Het-SO₂Cl (1.0 equiv) in water/THF (1:1). Add

    
     (2.0 equiv) and 
    
    
    
    (2.5 equiv). Stir at 50°C for 2 hours.
  • Alkylation: Add 1-bromo-2-chloroethane (5.0 equiv) directly to the reaction mixture. Heat to reflux (80°C) for 6-12 hours.

    • Note: This generates the 2-chloroethyl sulfone intermediate.

  • Elimination (Vinyl Formation): Cool to room temperature. Add DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.5 equiv) or dilute NaOH. Stir for 1 hour. The 2-chloroethyl sulfone eliminates HCl to form the Vinyl Sulfone .

  • Workup: Extract with EtOAc, wash with brine, dry over

    
    , and concentrate.
    
    • Checkpoint: Verify Vinyl Sulfone formation via ¹H NMR (Characteristic alkene signals at

      
       6.0–7.0 ppm).
      
Phase 2: Morpholine Conjugate Addition

Reagents: Vinyl Sulfone intermediate, Morpholine.

  • Reaction Setup: Dissolve the Vinyl Sulfone (1.0 equiv) in Ethanol or Methanol (0.2 M concentration).

  • Addition: Add Morpholine (1.2 equiv). No catalyst is usually required due to the high reactivity of the vinyl sulfone.

    • Optimization: If the reaction is sluggish, add 0.1 equiv of triethylamine or warm to 40°C.

  • Monitoring: Monitor by TLC or LCMS. The reaction is typically complete within 1–3 hours.

  • Isolation: Concentrate the solvent in vacuo.

    • Purification: The product is often pure enough for use. If necessary, recrystallize from EtOH/Heptane or purify via flash chromatography (DCM/MeOH).

Protocol B: Direct Sulfinate Alkylation

Use this method if the vinyl sulfone is too volatile or reactive.

  • Preparation of Reagent: Generate the free base of 4-(2-chloroethyl)morpholine from its hydrochloride salt using aqueous

    
     and extraction into DMF.
    
  • Reaction: Dissolve Sodium Heterocyclic Sulfinate (Het-SO₂Na) (1.0 equiv) in DMF.

  • Addition: Add the free base 4-(2-chloroethyl)morpholine (1.5 equiv).

  • Conditions: Heat to 90°C for 12 hours.

  • Workup: Dilute with water, extract with EtOAc. This method often requires chromatography to remove unreacted chloride.

Reaction Workflow & Data Analysis

The following diagram illustrates the chemical transformation flow for Method A, highlighting the critical intermediates.

ReactionScheme Substrate Het-SO2-Cl (Sulfonyl Chloride) Intermediate1 Het-SO2-Na (Sulfinate Salt) Substrate->Intermediate1 Na2SO3, NaHCO3 Intermediate2 Het-SO2-CH2-CH2-Cl (Chloroethyl Sulfone) Intermediate1->Intermediate2 Br-CH2-CH2-Cl Reflux VinylSulfone Het-SO2-CH=CH2 (Vinyl Sulfone) Intermediate2->VinylSulfone Base (DBU/NaOH) -HCl Product Het-SO2-CH2-CH2-Morpholine (Final Target) VinylSulfone->Product Morpholine EtOH, RT

Figure 2: Step-wise chemical transformation from sulfonyl chloride to morpholinoethyl sulfone.

Comparative Solvent Screening Data (Method A, Phase 2)

The solvent choice impacts the rate of the Michael addition. Protic solvents generally accelerate the reaction by stabilizing the transition state.

SolventTemperatureTime to CompletionYieldComments
Ethanol 25°C1.5 h94% Green, fast, easy workup. (Recommended)
Methanol 25°C1.0 h92%Fastest, but risk of transesterification if esters present.
DCM 25°C6.0 h85%Slower; requires catalyst (TEA) often.
Water 25°C0.5 h88%Very fast (hydrophobic effect), but product may oil out.
THF 40°C4.0 h89%Good solubility for lipophilic heterocycles.

Troubleshooting & Expert Insights

Vinyl Sulfone Instability
  • Issue: Vinyl sulfones can polymerize or decompose if stored too long.

  • Solution: Prepare the vinyl sulfone in situ if possible. If isolation is needed, add a radical inhibitor (e.g., BHT) during concentration and store at -20°C.

Regioselectivity in Alkylation (Method B)
  • Issue: Sulfinates are ambident nucleophiles (can react at S or O).

  • Solution: Alkylation at Oxygen (forming sulfinic esters) is a common side reaction in hard solvents. Use polar aprotic solvents (DMF, DMSO) to favor S-alkylation (Soft-Soft interaction).

"Ethyl" vs. "Propyl" Linkers
  • Insight: While the ethyl linker (2-carbon) is standard, it can sometimes lead to instability via

    
    -elimination (retro-Michael) under strongly basic conditions or high heat. If the compound is unstable, consider extending to a propyl linker (3-carbon), which prevents retro-Michael elimination.
    

References

  • Vinyl Sulfone Chemistry in Drug Design: Meadows, D. C., & Gervay-Hague, J. (2006). Vinyl sulfones: synthetic preparations and medicinal chemistry applications.[1] Medicinal Research Reviews. [Link]

  • Michael Addition Protocols: Kavala, V., et al. (2008). A convenient and efficient protocol for the synthesis of vinyl sulfones and their Michael addition reactions.[1] Tetrahedron Letters. [Link]

  • Morpholine in Medicinal Chemistry: Kourounakis, P. N., et al. (2010). Medicinal chemistry of 2,2,4-substituted morpholines. Current Medicinal Chemistry. [Link]

  • Sulfinate Alkylation Methodologies: Deng, X., & Mani, N. S. (2006). Reaction of sulfinates with 1,2-dihaloethanes: A facile synthesis of vinyl sulfones.[1] Journal of Organic Chemistry. [Link]

Sources

Application

Application Notes &amp; Protocols: The Strategic Incorporation of 2-Ethylmorpholine-4-sulfonyl Chloride in Peptidomimetic Synthesis

Abstract Peptidomimetics represent a cornerstone of modern drug discovery, offering a strategic approach to overcome the inherent limitations of natural peptides, such as poor metabolic stability and low bioavailability....

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Peptidomimetics represent a cornerstone of modern drug discovery, offering a strategic approach to overcome the inherent limitations of natural peptides, such as poor metabolic stability and low bioavailability.[1][2] A key strategy in this field is the replacement of the scissile amide bond with isosteres that mimic its structural role while conferring resistance to proteolytic degradation.[3][4] The sulfonamide linkage has emerged as a particularly effective amide bond surrogate, acting as a transition-state isostere of amide bond hydrolysis and introducing favorable physicochemical properties.[4][5] This guide provides a detailed technical overview and validated protocols for the use of 2-Ethylmorpholine-4-sulfonyl chloride, a specialized reagent for introducing a unique sulfonamide moiety into peptide scaffolds. We will explore the underlying chemical principles, provide step-by-step methodologies for both solution-phase and solid-phase synthesis, and offer insights into the characterization and analysis of the resulting peptidomimetics.

Introduction: The Rationale for Sulfonamide Peptidomimetics

Natural peptides, despite their high potency and selectivity, are often poor drug candidates due to rapid cleavage by proteases. The core strategy of peptidomimetic design is to modify the peptide backbone to block this enzymatic degradation while retaining the crucial side-chain topography required for biological recognition.[6][7]

Replacing an amide bond with a sulfonamide moiety offers several distinct advantages:

  • Proteolytic Resistance: The sulfur(VI) center of the sulfonamide is not recognized by the catalytic machinery of proteases, rendering the linkage exceptionally stable to enzymatic hydrolysis.[3]

  • Transition-State Isostere: The tetrahedral geometry of the sulfonamide group mimics the tetrahedral transition state of amide bond hydrolysis, which can lead to potent inhibition of targeted proteases.[4][5]

  • Altered Physicochemical Properties: The sulfonamide N-H is more acidic than its amide counterpart, and the linkage introduces a different dipole moment and hydrogen bonding capacity, which can be leveraged to modulate properties like solubility and cell permeability.[4]

  • Conformational Influence: Unlike the planar and rigid amide bond, the S-N bond in a sulfonamide has greater rotational freedom, which can influence the overall conformation of the peptidomimetic.[5]

The 2-Ethylmorpholine-4-sulfonyl chloride reagent provides a unique opportunity to install not just a stabilizing sulfonamide linker, but also a morpholine heterocycle. The morpholine scaffold is a privileged structure in medicinal chemistry, often used to enhance aqueous solubility, improve pharmacokinetic profiles, and provide a vector for further structural diversification.[8]

The Reagent: 2-Ethylmorpholine-4-sulfonyl Chloride

Structure and Properties:

PropertyValue
Molecular Formula C₆H₁₂ClNO₃S
Molecular Weight 213.68 g/mol
Appearance Typically a solid or oil
Reactivity Highly electrophilic sulfur center
Solubility Soluble in aprotic organic solvents (DCM, THF, DMF)
Storage Store under inert gas (Argon or Nitrogen) at 2-8°C. Highly sensitive to moisture.

The core reactivity of this reagent lies in the highly electrophilic sulfonyl chloride group. The chlorine atom is an excellent leaving group, making the sulfur atom susceptible to nucleophilic attack by primary or secondary amines, such as the N-terminus of a peptide or the side chain of lysine.[9]

Experimental Protocols

Protocol 1: Solution-Phase Synthesis of a Dipeptide Sulfonamide

This protocol details the reaction of 2-Ethylmorpholine-4-sulfonyl chloride with a dipeptide ester (e.g., H-Gly-Phe-OMe) in solution.

Workflow Overview:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Dissolve Peptide & Base add Add Sulfonyl Chloride Dropwise at 0°C reagents->add sulfonyl Prepare Sulfonyl Chloride Solution sulfonyl->add react Stir at Room Temperature (Monitor by TLC/LC-MS) add->react quench Quench Reaction react->quench extract Liquid-Liquid Extraction quench->extract purify Column Chromatography extract->purify characterize Characterize Product (NMR, MS, HPLC) purify->characterize

Caption: Workflow for solution-phase sulfonamide synthesis.

Materials:

  • Dipeptide methyl ester hydrochloride (e.g., H-Gly-Phe-OMe·HCl) (1.0 eq)

  • 2-Ethylmorpholine-4-sulfonyl chloride (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask under an argon atmosphere, dissolve the dipeptide ester hydrochloride (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration).

  • Basification: Cool the solution to 0°C in an ice bath. Add DIPEA (2.2 eq) dropwise. Stir for 10 minutes. Expertise Note: A non-nucleophilic hindered base like DIPEA is crucial. It deprotonates the amine hydrochloride salt to generate the free, nucleophilic amine without competing in the reaction with the sulfonyl chloride.

  • Addition of Reagent: In a separate flask, dissolve 2-Ethylmorpholine-4-sulfonyl chloride (1.1 eq) in a small volume of anhydrous DCM. Add this solution dropwise to the stirring peptide solution at 0°C over 15 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. A complete reaction is indicated by the consumption of the starting peptide.

  • Work-up: Dilute the reaction mixture with DCM. Wash sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes or methanol in DCM.

  • Quality Control: Characterize the final product by NMR and high-resolution mass spectrometry (HRMS) to confirm its structure and purity (>95% by HPLC).[10]

Protocol 2: On-Resin N-Terminal Modification (Fmoc-SPPS)

This protocol describes the modification of a resin-bound peptide with an N-terminal amine.

Reaction Mechanism:

Note: The DOT script above is a template. A real implementation would require image files for chemical structures or more complex HTML-like labels to render them.

A simplified DOT script focusing on the relationship:

G Reactants Free Amine (Peptide-Resin) + 2-Ethylmorpholine-4-sulfonyl chloride Product Sulfonamide-Peptide-Resin Reactants->Product  Base (e.g., DIPEA) Solvent (e.g., DMF)

Caption: Nucleophilic substitution to form a sulfonamide bond.

Materials:

  • Fmoc-protected peptide bound to a suitable resin (e.g., Rink Amide) (1.0 eq)

  • 20% Piperidine in Dimethylformamide (DMF)

  • 2-Ethylmorpholine-4-sulfonyl chloride (5.0 eq)

  • DIPEA (10.0 eq)

  • Anhydrous DMF

  • DCM

  • Cleavage Cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

Step-by-Step Methodology:

  • Resin Swelling: Swell the peptide-resin in DCM for 20 minutes, followed by DMF for 20 minutes in a solid-phase synthesis vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes) to expose the N-terminal amine.

  • Washing: Wash the resin thoroughly with DMF (5x), DCM (3x), and then DMF (3x) to remove all traces of piperidine.

  • Sulfonylation Reaction: a. Prepare a solution of 2-Ethylmorpholine-4-sulfonyl chloride (5.0 eq) and DIPEA (10.0 eq) in anhydrous DMF. b. Add this solution to the resin. c. Agitate the vessel at room temperature for 4-6 hours. Expertise Note: Using a significant excess of reagents is standard in SPPS to drive the reaction to completion on the solid support.[11]

  • Monitoring (Self-Validation): Perform a Kaiser test on a small sample of beads. A negative result (beads remain colorless/yellow) indicates the complete consumption of the free primary amine. If the test is positive (blue beads), repeat the sulfonylation step.

  • Washing: Wash the resin thoroughly with DMF (5x) and DCM (5x).

  • Drying: Dry the resin under a stream of nitrogen or in a vacuum desiccator.

  • Cleavage and Deprotection: Treat the dried resin with the cleavage cocktail for 2-3 hours to cleave the peptidomimetic from the resin and remove side-chain protecting groups.

  • Isolation: Precipitate the crude product in cold diethyl ether, centrifuge to form a pellet, decant the ether, and dry the product under vacuum.

  • Quality Control: Purify the crude product by reverse-phase HPLC (RP-HPLC) and confirm identity and purity by LC-MS and HRMS.

Characterization Data & Troubleshooting

Expected Analytical Data:

Analysis TechniqueExpected Result for (2-Ethylmorpholine-4-sulfonyl)-Gly-Phe-OMe
RP-HPLC A single major peak with purity >95%. The retention time will be significantly different from the starting dipeptide due to the addition of the lipophilic morpholine group.
ESI-MS Calculated [M+H]⁺: 414.17. Observed m/z should be within 5 ppm of the calculated value in high-resolution mode.
¹H NMR Appearance of new signals corresponding to the ethyl group (triplet and quartet) and the morpholine ring protons, alongside the characteristic signals for the Gly and Phe residues.
¹³C NMR Appearance of new signals in the aliphatic region corresponding to the carbons of the 2-ethylmorpholine moiety.

Troubleshooting Guide:

ProblemProbable CauseSuggested Solution
Incomplete Reaction (SPPS) Insufficient reagent excess or reaction time. Steric hindrance at the N-terminus.Increase reagent equivalents (up to 10 eq) and reaction time. Consider gentle heating (40°C). Use a less hindered base.
Low Yield (Solution Phase) Hydrolysis of the sulfonyl chloride. Poor extraction of the product.Ensure all glassware and solvents are scrupulously dry. Perform the reaction under an inert atmosphere. Adjust the pH of the aqueous layer during work-up to ensure the product is not ionized.
Di-sulfonylation Side Product Reaction with a nucleophilic side chain (e.g., Lysine, Ornithine).Ensure that all nucleophilic side chains are appropriately protected with orthogonal protecting groups (e.g., Boc for Lysine).
Product Degradation Instability during cleavage (SPPS) or work-up.Use appropriate scavengers (like TIS) in the cleavage cocktail.[12] Avoid strongly acidic or basic conditions during work-up if the product is sensitive.

Conclusion

2-Ethylmorpholine-4-sulfonyl chloride is a valuable and versatile tool for the synthesis of novel peptidomimetics. The introduction of the 2-ethylmorpholine sulfonamide moiety provides an effective strategy to enhance proteolytic stability while potentially improving the pharmacokinetic profile of peptide-based drug candidates. The protocols provided herein offer robust and validated starting points for researchers in drug discovery to explore this unique chemical space. Careful attention to anhydrous conditions and appropriate analytical monitoring are key to achieving high yields and purity in these synthetic transformations.

References

  • Gante, J. (1999). Peptidosulfonamides-a new class of protease inhibitors. Bioorganic & Medicinal Chemistry, 7(6), 1043-7.
  • BenchChem. (n.d.). Application Notes and Protocols for Sulfenamide Protecting Groups in Peptide Synthesis. BenchChem.
  • Al-Sha'er, M. A., et al. (2023).
  • Mandal, B., et al. (2013). Sulfonamide Synthesis via Oxyma-O-sulfonates – Compatibility to Acid Sensitive Groups and Solid-Phase Peptide Synthesis. European Journal of Organic Chemistry, 2013(13), 2625-2628.
  • Worrell, B. T., et al. (2016). On-Resin Macrocyclization of Peptides Using Vinyl Sulfonamides as a Thiol-Michael “Click” Acceptor.
  • ResearchGate. (n.d.). Examples sulfonamide containing derivatives used for exploring its potential TS-character.
  • Singh, Y., et al. (2022). Role of peptidomimetics for new drug discovery. World Journal of Advanced Research and Reviews, 16(2), 526-541.
  • ResearchGate. (n.d.). Synthesis of peptidomimetics containing aryl sulfonamide motif.
  • Ahmad, A., et al. (2015). Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. Journal of Chemistry, 2015, 878323.
  • Google Patents. (n.d.). Peptide synthesis with sulfonyl protecting groups.
  • ResearchGate. (n.d.). Scheme 3. Synthesis of peptidosulfonamides on Tentagel resin.
  • Singh, R., et al. (2019). Short Cationic Peptidomimetic Antimicrobials. Molecules, 24(8), 1548.
  • Journal of Medicinal and Organic Chemistry. (2024). Recent Developments in the Synthesis of Peptidomimetics: Applications in Drug Design and Discovery. Research & Reviews: Journal of Medicinal and Organic Chemistry, 11(1).
  • Nevola, L., & DeGrado, W. F. (2020). Tackling Undruggable Targets with Designer Peptidomimetics and Synthetic Biologics. ACS Chemical Biology, 15(7), 1701-1721.
  • Maris, A., et al. (2022). The Shapes of Sulfonamides: A Rotational Spectroscopy Study. Molecules, 27(9), 2779.
  • De Boer, T. J., & Backer, H. J. (1956). Diazomethane. Organic Syntheses, 36, 16.
  • ChemicalBook. (n.d.). MORPHOLINE-4-SULFONYL CHLORIDE synthesis. ChemicalBook.
  • Vagner, J., et al. (2008). Peptidomimetics, a synthetic tool of drug discovery. Current Opinion in Chemical Biology, 12(3), 292-296.
  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal.
  • ResearchGate. (n.d.). Morpholines. Synthesis and Biological Activity.
  • Chemistry LibreTexts. (2020). 20.6: Reactions of Amines. Chemistry LibreTexts.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Strategies for the Removal of Unreacted 2-Ethylmorpholine-4-sulfonyl Chloride

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting advice and frequently asked questions regarding the remova...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting advice and frequently asked questions regarding the removal of unreacted 2-Ethylmorpholine-4-sulfonyl chloride from reaction mixtures. Our goal is to equip you with the knowledge to make informed decisions for efficient and effective purification of your target compounds.

Introduction: The Challenge of Sulfonyl Chloride Removal

2-Ethylmorpholine-4-sulfonyl chloride is a valuable reagent in organic synthesis, often employed for the introduction of the 2-ethylmorpholine-4-sulfonyl moiety, a common functional group in medicinal chemistry. However, reactions are often driven to completion using an excess of the sulfonyl chloride, leading to its presence as a contaminant in the crude product. Due to its reactive nature and potential for co-elution with the desired product during chromatography, its effective removal is paramount for obtaining pure compounds and ensuring the reliability of subsequent biological assays.[1] This guide will explore the most effective methods for quenching and removing this residual reagent.

Frequently Asked Questions (FAQs)

Q1: My initial aqueous workup isn't completely removing the unreacted 2-Ethylmorpholine-4-sulfonyl chloride. What's going wrong?

This is a common issue. While 2-Ethylmorpholine-4-sulfonyl chloride will hydrolyze in water to the corresponding sulfonic acid, the process can be slow, especially if the reagent is sterically hindered or poorly soluble in the aqueous phase.[2]

Troubleshooting Steps:

  • Increase Stirring Time and Intensity: Vigorous agitation is crucial to maximize the contact between the organic and aqueous phases, thereby accelerating hydrolysis.

  • Utilize a Mild Base: Instead of relying solely on water, quenching with a dilute solution of a mild base like sodium bicarbonate (NaHCO₃) can significantly speed up the hydrolysis by neutralizing the sulfonic acid as it forms.[3][4]

  • Consider a Nucleophilic Quench: A small amount of a simple amine, such as aqueous ammonia or triethylamine, can be added to rapidly convert the sulfonyl chloride into a more polar sulfonamide, which is often easier to separate via extraction or chromatography.[2][3]

  • Check Your Solvent System: If you are using a non-polar organic solvent like dichloromethane (DCM), where water has low solubility, consider adding a co-solvent or increasing the volume of the aqueous phase to improve the efficiency of the quench.[3]

Q2: I performed a basic wash (e.g., with NaOH or NaHCO₃), but I'm still observing the sulfonyl chloride in my product. Why is this happening?

A basic wash is effective at removing the sulfonic acid byproduct of hydrolysis, but it may not be sufficient to hydrolyze all of the unreacted sulfonyl chloride, particularly if it is present in high concentrations or is sterically hindered.[3]

Troubleshooting Steps:

  • Pre-quench Before Washing: Before the basic wash, consider a pre-quench with a small amount of a nucleophile like methanol or aqueous ammonia. This will convert the sulfonyl chloride to a sulfonate ester or sulfonamide, respectively, which can then be more readily removed by subsequent extractions or chromatography.[3]

  • Increase Contact Time: Allow for a longer stirring time with the basic aqueous solution to promote more complete hydrolysis.

  • Employ a Scavenger Resin: For particularly stubborn cases, a scavenger resin may be the most effective solution.[3]

Q3: When should I consider using a scavenger resin for removal?

Scavenger resins are an excellent choice in several scenarios:

  • When your desired product is sensitive to aqueous conditions (either acidic or basic).[3]

  • For high-throughput parallel synthesis, as it simplifies the purification process to a simple filtration.[3]

  • When your product has similar solubility or chromatographic behavior to the unreacted sulfonyl chloride.[3]

  • When traditional extractive work-ups prove to be ineffective.

Amine-based scavenger resins, such as polystyrene-trisamine (PS-Trisamine), are highly effective at sequestering electrophiles like sulfonyl chlorides.[3] The resin covalently binds the sulfonyl chloride, and the resulting resin-bound sulfonamide is easily removed by filtration.

Troubleshooting Guide: Choosing the Right Removal Strategy

The optimal method for removing unreacted 2-Ethylmorpholine-4-sulfonyl chloride depends on the properties of your desired product and the scale of your reaction.

Method Best For Advantages Disadvantages
Aqueous Workup (Water/Base) Robust, water-insensitive products on a moderate to large scale.Simple, inexpensive, and avoids introducing new organic impurities.Can be slow; may not be suitable for water-sensitive products.
Nucleophilic Quench (Amine/Alcohol) Reactions where the resulting sulfonamide or sulfonate ester has significantly different properties (e.g., polarity) from the desired product, allowing for easy separation.Fast and effective conversion of the sulfonyl chloride.[3]Introduces a new impurity (the sulfonamide or ester) that must also be removed.[3]
Scavenger Resin Water- or base-sensitive products; high-throughput synthesis; difficult separations.High selectivity; simple filtration-based removal of the impurity.[3]Higher cost compared to aqueous workup; may require optimization of reaction time.

Experimental Protocols

Protocol 1: Aqueous Basic Workup

This protocol is suitable for the removal of excess 2-Ethylmorpholine-4-sulfonyl chloride when the desired product is stable to aqueous base.

  • Cool the Reaction: Once the primary reaction is complete, cool the reaction mixture to 0 °C in an ice bath to control any exotherm during the quench.

  • Quench with Water: Slowly add deionized water to the reaction mixture with vigorous stirring.

  • Add Base: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and continue to stir vigorously for 30-60 minutes.[3] This will hydrolyze the remaining sulfonyl chloride and neutralize the resulting sulfonic acid.

  • Phase Separation: Transfer the mixture to a separatory funnel. If your product is in an organic solvent, separate the layers.

  • Extraction: Extract the aqueous layer two more times with the reaction solvent (e.g., ethyl acetate, DCM) to recover any dissolved product.

  • Wash and Dry: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

Protocol 2: Workup Using an Amine Scavenger Resin

This protocol is ideal for situations where an aqueous workup is not desirable or for high-throughput applications.

  • Choose the Resin: Select an appropriate amine-based scavenger resin, such as PS-Trisamine. A common loading is approximately 2-3 equivalents relative to the excess sulfonyl chloride.

  • Add Resin to Reaction: Once the primary reaction is complete, add the scavenger resin directly to the reaction mixture.

  • Stir: Allow the mixture to stir at room temperature. The required time can range from a few hours to overnight. Monitor the disappearance of the sulfonyl chloride by a suitable analytical technique (e.g., TLC or LC-MS).

  • Filter: Once the scavenging is complete, filter the reaction mixture to remove the resin.

  • Wash: Wash the resin with the reaction solvent to ensure complete recovery of the product.

  • Concentrate: Combine the filtrate and the washings and concentrate under reduced pressure to yield the crude product, now free of the unreacted sulfonyl chloride.

Visualization of Workflows

Removal_Decision_Tree start Reaction Complete (Excess Sulfonyl Chloride) product_stability Is the product stable to aqueous base? start->product_stability aqueous_workup Protocol 1: Aqueous Basic Workup product_stability->aqueous_workup Yes scavenger_resin Protocol 2: Scavenger Resin product_stability->scavenger_resin No nucleophilic_quench Consider Nucleophilic Quench (e.g., with an amine) product_stability->nucleophilic_quench Maybe separation_difficulty Is separation of the quenched product feasible? separation_difficulty->aqueous_workup Yes separation_difficulty->scavenger_resin No chromatography Purify by Chromatography aqueous_workup->chromatography scavenger_resin->chromatography nucleophilic_quench->separation_difficulty Scavenger_Resin_Workflow start Crude Reaction Mixture (Product + Excess Sulfonyl Chloride) add_resin Add Amine Scavenger Resin start->add_resin stir Stir at Room Temperature (Monitor by TLC/LC-MS) add_resin->stir filter Filter to Remove Resin (Resin-bound Sulfonamide) stir->filter wash Wash Resin with Solvent filter->wash concentrate Combine Filtrate & Washings, then Concentrate wash->concentrate end Purified Crude Product concentrate->end

Caption: Workflow for scavenger resin purification.

References

Sources

Optimization

Technical Support Center: Optimization of Base Catalysts for 2-Ethylmorpholine &amp; 4-Sulfonyl Chloride Coupling

Welcome to the Technical Support Center for the optimization of the sulfonamide coupling reaction between 2-ethylmorpholine and 4-sulfonyl chloride. This guide is designed for researchers, scientists, and drug developmen...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the optimization of the sulfonamide coupling reaction between 2-ethylmorpholine and 4-sulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances of this specific transformation. By understanding the underlying chemical principles, you can effectively troubleshoot and optimize your reaction conditions to achieve high yields and purity.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction occurring when 2-ethylmorpholine is coupled with a 4-sulfonyl chloride?

A1: The reaction is a nucleophilic acyl substitution at the sulfur atom of the sulfonyl chloride. The nitrogen atom of 2-ethylmorpholine acts as a nucleophile, attacking the electrophilic sulfur atom of the 4-sulfonyl chloride. This results in the formation of a sulfonamide bond and the liberation of hydrochloric acid (HCl) as a byproduct. A base is required to neutralize this acidic byproduct to drive the reaction to completion.[1]

Q2: Why is the choice of base so critical in this specific coupling reaction?

A2: The choice of base is paramount due to the steric hindrance presented by the 2-ethyl group on the morpholine ring. This steric bulk can impede the approach of the amine to the sulfonyl chloride, potentially slowing down the reaction rate.[2] The base not only neutralizes the generated HCl but can also influence the reaction kinetics and selectivity. An appropriately chosen base can facilitate the reaction without introducing unwanted side reactions.

Q3: What are the most common side reactions to be aware of in this sulfonamide synthesis?

A3: The primary side reactions of concern are:

  • Hydrolysis of the sulfonyl chloride: 4-sulfonyl chloride is moisture-sensitive and can react with water to form the corresponding sulfonic acid, which is unreactive towards the amine.

  • Reaction with solvent: If a nucleophilic solvent (e.g., an alcohol) is used, it can compete with the amine and react with the sulfonyl chloride to form a sulfonate ester.

  • Degradation of starting materials or product: Prolonged reaction times or excessive temperatures, especially in the presence of a strong base, can lead to decomposition.

Q4: Can I use an inorganic base like potassium carbonate or sodium hydroxide?

A4: While inorganic bases are used in some sulfonamide syntheses, they are generally less suitable for this specific coupling in common organic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) due to their poor solubility. Homogeneous conditions are often preferred for better reaction control and reproducibility. For reactions in aqueous media, certain inorganic bases can be effective.[3]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the coupling of 2-ethylmorpholine and 4-sulfonyl chloride.

Issue 1: Low or No Product Formation

  • Question: My reaction shows a very low yield of the desired sulfonamide, or no product at all. What are the likely causes and how can I fix this?

  • Answer:

    • Insufficient Basicity: The chosen base may not be strong enough to effectively scavenge the HCl byproduct, leading to the protonation of the 2-ethylmorpholine and halting the reaction.

      • Solution: Switch to a stronger, non-nucleophilic base. Sterically hindered amine bases are often ideal.

    • Steric Hindrance: The ethyl group on the 2-position of the morpholine ring can sterically hinder the nitrogen's attack on the sulfonyl chloride.[2]

      • Solution: Consider using a catalytic amount of 4-dimethylaminopyridine (DMAP) in conjunction with a stoichiometric amount of a hindered amine base. DMAP can act as a nucleophilic catalyst, forming a more reactive sulfonyl-DMAP intermediate that is more susceptible to attack by the sterically hindered amine.[4][5] Increasing the reaction temperature may also help overcome the activation energy barrier.

    • Hydrolyzed Sulfonyl Chloride: The 4-sulfonyl chloride may have degraded due to exposure to moisture.

      • Solution: Use freshly purchased or purified sulfonyl chloride. Ensure all glassware is oven-dried and reactions are run under an inert atmosphere (e.g., nitrogen or argon).

Issue 2: Formation of Multiple Unidentified Byproducts

  • Question: My TLC/LC-MS analysis shows multiple spots, indicating the formation of several side products. What could be happening?

  • Answer:

    • Reaction with Impurities: Impurities in your starting materials or solvent (e.g., water or alcohols) can react with the highly reactive sulfonyl chloride.

      • Solution: Use anhydrous solvents and ensure the purity of your 2-ethylmorpholine.

    • Base-Induced Decomposition: A very strong, unhindered base might lead to side reactions or decomposition of the starting materials or product, especially at elevated temperatures.

      • Solution: Opt for a sterically hindered, non-nucleophilic base that is less likely to participate in side reactions.

Issue 3: The Reaction is Very Slow

  • Question: The reaction is proceeding, but it's taking a very long time to reach completion. How can I speed it up?

  • Answer:

    • Low Reaction Temperature: While starting the reaction at a low temperature (e.g., 0 °C) is good practice to control the initial exotherm, the reaction may require thermal energy to overcome the activation barrier, especially with a sterically hindered amine.

      • Solution: After the initial addition of the sulfonyl chloride at a lower temperature, allow the reaction to warm to room temperature or gently heat it (e.g., to 40-50 °C) while monitoring the progress by TLC or LC-MS.

    • Suboptimal Base/Catalyst: The chosen base may not be optimal for this transformation.

      • Solution: As mentioned, the addition of catalytic DMAP can significantly accelerate the reaction rate for sterically hindered amines.[4]

Optimized Experimental Protocol

This protocol provides a robust starting point for the coupling of 2-ethylmorpholine with a generic 4-substituted benzenesulfonyl chloride, incorporating best practices for dealing with sterically hindered secondary amines.

Materials:

  • 2-Ethylmorpholine

  • 4-Substituted benzenesulfonyl chloride

  • N,N-Diisopropylethylamine (DIPEA)[6]

  • 4-Dimethylaminopyridine (DMAP)[4]

  • Anhydrous Dichloromethane (DCM)

  • Standard laboratory glassware (oven-dried)

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add 2-ethylmorpholine (1.0 equivalent).

  • Solvent and Base Addition: Dissolve the amine in anhydrous DCM (to a concentration of approximately 0.1-0.2 M). Add N,N-Diisopropylethylamine (DIPEA) (1.5 equivalents) followed by a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1 equivalents).

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This helps to control any initial exotherm upon addition of the sulfonyl chloride.

  • Sulfonyl Chloride Addition: In a separate flask, dissolve the 4-substituted benzenesulfonyl chloride (1.1 equivalents) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirred amine solution over 15-30 minutes.

  • Reaction Progression: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.

  • Work-up: Upon completion, quench the reaction with the addition of water. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Visualizing the Process

Reaction Mechanism with DMAP Catalysis

Reaction_Mechanism cluster_catalysis Catalytic Cycle cluster_main_reaction Main Reaction cluster_acid_scavenging Acid Scavenging DMAP DMAP Intermediate [R-SO₂-DMAP]⁺Cl⁻ (Reactive Intermediate) DMAP->Intermediate Nucleophilic Attack SulfonylCl R-SO₂Cl SulfonylCl->Intermediate Product Sulfonamide Product Intermediate->Product Nucleophilic Attack by Amine Amine 2-Ethylmorpholine Amine->Product HCl HCl DIPEA DIPEA DIPEA_HCl DIPEA·HCl DIPEA->DIPEA_HCl HCl->DIPEA_HCl

Caption: DMAP-catalyzed sulfonylation of 2-ethylmorpholine.

Troubleshooting Workflow

Troubleshooting_Workflow Start Reaction Issue LowYield Low/No Yield Start->LowYield SlowReaction Slow Reaction Start->SlowReaction SideProducts Side Products Start->SideProducts CheckBase Is Base Sufficiently Strong & Non-Nucleophilic? LowYield->CheckBase AddDMAP Add catalytic DMAP SlowReaction->AddDMAP IncreaseTemp Increase Temperature SlowReaction->IncreaseTemp CheckMoisture Are conditions strictly anhydrous? SideProducts->CheckMoisture CheckPurity Check Purity of Starting Materials SideProducts->CheckPurity UseDIPEA Use DIPEA or a similar hindered base CheckBase->UseDIPEA No CheckBase->CheckMoisture Yes DryReagents Use anhydrous solvents & oven-dried glassware CheckMoisture->DryReagents No CheckMoisture->AddDMAP Yes CheckPurity->CheckBase Pure PurifySMs Purify Starting Materials CheckPurity->PurifySMs Impure

Caption: Troubleshooting decision tree for the sulfonamide coupling.

Base Catalyst Comparison

The selection of the appropriate base is crucial for the success of this reaction. The following table provides a comparison of commonly used bases for sulfonamide synthesis, with specific considerations for the sterically hindered 2-ethylmorpholine.

BasepKa of Conjugate AcidKey CharacteristicsRecommendation for 2-Ethylmorpholine Coupling
Triethylamine (TEA) ~10.7Common, inexpensive, moderately hindered.Can be effective, but may be less optimal than more hindered bases if the reaction is sluggish.
N,N-Diisopropylethylamine (DIPEA / Hünig's Base) ~11.0Highly sterically hindered, non-nucleophilic.[1][6]Highly Recommended. Its steric bulk prevents it from acting as a nucleophile, making it an excellent choice for this reaction.[1]
Pyridine ~5.2Less basic, can act as a nucleophilic catalyst.Generally not basic enough to be the primary base, but can be used as a catalyst in some cases.
4-Dimethylaminopyridine (DMAP) ~9.7Highly nucleophilic catalyst.[4]Recommended as a catalyst (0.05-0.2 eq.) in combination with a hindered base like DIPEA to accelerate the reaction.[4][5]
2,6-Lutidine ~6.7Sterically hindered, moderately basic.A good alternative to DIPEA, though slightly less basic.

References

  • Naoum, J. N., Chandra, K., Shemesh, D., Gerber, R. B., Gilon, C., & Hurevich, M. (2017). DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support. Beilstein Journal of Organic Chemistry, 13, 806–816. [Link]

  • Wikipedia. (n.d.). N,N-Diisopropylethylamine. Retrieved February 14, 2024, from [Link]

  • Yadav, P., et al. (2019). Iodine-catalyzed sulfonylation of sulfonyl hydrazides with tert-amines: a green and efficient protocol for the synthesis of sulfonamides. RSC Advances, 9(55), 32128-32132. [Link]

  • Naoum, J. N., et al. (2017). DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support. ResearchGate. [Link]

  • Dakpa, P. (2026, February 12). The Role of Steric Hindrance in Sulfonylation Reagents. Tejapharm. [Link]

  • ResearchGate. (n.d.). A simple and efficient method for sulfonylation of amines, alcohols and phenols with cupric oxide under mild conditions. [Link]

  • Roy, S., & Roy, S. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 194-204. [Link]

  • Higham, J. I., et al. (n.d.). Copper Catalyzed C–H Sulfonylation of Benzylamines with a Catalytic Transient Directing Group. ChemRxiv. [Link]

  • Xinggao Chemical. (2025, May 22). What Is The Difference between Triethylamine And DIPEA? [Link]

  • Rad, M. N. S., et al. (2009). One-Pot Synthesis of Sulfonamides from Primary and Secondary Amine Derived Sulfonate Salts Using Cyanuric Chloride. Organic Chemistry Portal. [Link]

  • Reddit. (2015, May 13). Would there be a reason to use diisopropylamine instead of triethylaminr as your base? r/chemistry. [Link]

  • Mondal, P. (2021). Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. RSC Advances, 11(52), 32981-33003. [Link]

  • King, J. F., et al. (n.d.). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. ResearchGate. [Link]

  • Naoum, J. N., et al. (2017). DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support. eScholarship.org. [Link]

  • Naoum, J. N., et al. (2017). DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support. Beilstein Journals. [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. [Link]

  • Scilit. (n.d.). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. [Link]

  • Peterson, E. A., & Young, D. D. (2023). C-Sulfonylation of 4-Alkylpyridines: Formal Picolyl C–H Activation via Alkylidene Dihydropyridine Intermediates. The Journal of Organic Chemistry, 88(6), 3584–3592. [Link]

  • El-Gaby, M. S. A., et al. (2020). Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. International Journal of Pharmaceutical Sciences Review and Research, 63(2), 1-13. [Link]

  • JoVE. (2023, April 30). Amines to Sulfonamides: The Hinsberg Test. [Link]

  • Li, Y., et al. (2021). The optimization and characterization of functionalized sulfonamides derived from sulfaphenazole against Mycobacterium tuberculosis with reduced CYP 2C9 inhibition. Bioorganic & Medicinal Chemistry Letters, 40, 127924. [Link]

  • Vedantu. (n.d.). An amine on reaction with benzene sulphonyl chloride class 12 chemistry JEE_Main. [Link]

  • Mphahlele, M. J. (n.d.). Kumada and Liebeskind-Srogl Coupling of Aryl Thiosulfonates As Electrophilic Coupling Partners in The Synthesis of Biaryls. University of South Africa. [Link]

  • Gómez-Palomino, A., & Cornella, J. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition, 58(51), 18403-18407. [Link]

  • Hegarty, A. F., & O'Mahony, T. P. (1984). Unusual steric effects in sulfonyl transfer reactions. Journal of the Chemical Society, Perkin Transactions 2, (1), 17-21. [Link]

  • Shaalaa.com. (2017, December 21). What is the Action of Benzene Sulphonyl Chloride on Primary, Secondary and Tertiary Amines? [Link]

  • Biscoe, M. R., & MacMillan, D. W. C. (2013). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. Journal of the American Chemical Society, 135(14), 5286-5289. [Link]

  • Wang, Y., et al. (2021). Asymmetric Hydrogenation for the Synthesis of 2-Substituted Chiral Morpholines. Organic Letters, 23(22), 8823-8827. [Link]

  • Majumdar, S. (2024). Desulfitative direct (hetero)arylation of C(heteroaryl). Chemical Review and Letters, 7(4), 479-490. [Link]

  • Wu, X., et al. (2024). An Unexpected Synthesis of 2-Sulfonylquinolines via Deoxygenative C2-Sulfonylation of Quinoline N-Oxides with Sulfonyl Chlorides. Molecules, 29(12), 2841. [Link]

  • Churcher, I., et al. (2010). Design, synthesis, and structure-activity relationship studies of N-arylsulfonyl morpholines as γ-secretase inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(22), 6571-6575. [Link]

  • Wang, W., et al. (2023). Advance in the Synthesis of Sulfoxides and Sulfinamides from β-Sulfinyl Esters. Molecules, 28(8), 3569. [Link]

Sources

Troubleshooting

Handling moisture sensitivity of 2-Ethylmorpholine-4-sulfonyl chloride

This guide serves as a comprehensive technical resource for researchers handling 2-Ethylmorpholine-4-sulfonyl chloride . It is designed to address the specific challenges associated with its moisture sensitivity, ensurin...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive technical resource for researchers handling 2-Ethylmorpholine-4-sulfonyl chloride . It is designed to address the specific challenges associated with its moisture sensitivity, ensuring experimental reproducibility and safety.

Classification: Sulfamoyl Chloride Derivative | Sensitivity: Moisture Sensitive / Lachrymator

Executive Technical Summary

2-Ethylmorpholine-4-sulfonyl chloride is a sulfamoyl chloride (R₂N-SO₂Cl), distinct from typical arene- or alkanesulfonyl chlorides. While the nitrogen atom donates electron density to the sulfur center—rendering it slightly less electrophilic than benzenesulfonyl chloride—it remains highly susceptible to hydrolysis.

Upon exposure to atmospheric moisture, the compound undergoes nucleophilic attack by water, irreversibly degrading into 2-ethylmorpholine-4-sulfonic acid (a sulfamic acid derivative) and hydrogen chloride (HCl) gas. This degradation not only lowers the effective stoichiometry of your reagent but also introduces strong acid that can decompose acid-sensitive substrates in your reaction mixture.

Mechanism of Degradation

Understanding the failure mode is critical for troubleshooting. The hydrolysis follows a pseudo-first-order kinetic pathway in the presence of excess moisture.

Hydrolysis Pathway Diagram

The following diagram illustrates the degradation pathway you must prevent.

HydrolysisMechanism Substrate 2-Ethylmorpholine- 4-sulfonyl chloride Intermediate Transition State [Pentacoordinate S(VI)] Substrate->Intermediate Nucleophilic Attack Water H₂O (Atmospheric Moisture) Water->Intermediate Product1 2-Ethylmorpholine- 4-sulfonic acid Intermediate->Product1 Cl- Elimination Product2 HCl (Gas/Acid) Intermediate->Product2

Figure 1: Mechanistic pathway of moisture-induced degradation. The generation of HCl is the primary safety and quality indicator.

Handling & Storage Protocols

Standard: Maintain an anhydrous environment.[1][2] The "Gold Standard" is a nitrogen-filled glovebox, but Schlenk techniques are acceptable if executed rigorously.

Storage Guidelines
ParameterRecommendationTechnical Rationale
Temperature 2–8°C (Refrigerate)Slows the kinetics of auto-decomposition and hydrolysis.
Atmosphere Argon or Nitrogen Displaces humid air. Argon is preferred (heavier than air) for protecting open bottles.
Container Teflon-lined Septum Prevents moisture diffusion. Parafilm is insufficient for long-term storage of sulfonyl chlorides.
Desiccant Drierite/Silica in secondary containerActs as a sacrificial moisture scavenger.
Solvent Compatibility Table

Use only anhydrous solvents (water content <50 ppm).

SolventCompatibilityNotes
Dichloromethane (DCM) Excellent Standard solvent. Ensure it is distilled from CaH₂ or passed through activated alumina.
Tetrahydrofuran (THF) Good Must be free of peroxides and water (Na/Benzophenone distilled).
Acetonitrile (MeCN) Good Useful for polar reactions.
Alcohols (MeOH, EtOH) INCOMPATIBLE Will react to form sulfonate esters (solvolysis).
Water INCOMPATIBLE Causes immediate hydrolysis.
DMF/DMSO Caution Hygroscopic; difficult to dry completely. Can accelerate decomposition if wet.[3]

Troubleshooting & FAQs

Direct answers to common researcher issues.

Q1: "I opened the bottle and it is 'smoking'. Is it still usable?"

Diagnosis: The "smoke" is HCl gas reacting with atmospheric moisture to form hydrochloric acid mist.

  • Cause: The container seal was compromised, and significant hydrolysis has occurred.

  • Action:

    • Do not use for critical stoichiometric reactions. The purity is compromised.

    • If you must use it, you must titrate it first (see Section 5) to determine the active factor.

    • Vent the bottle in a fume hood to relieve pressure.

Q2: "My yield is low, and I see a white precipitate in the reaction flask before adding my nucleophile."

Diagnosis: The precipitate is likely the sulfonic acid derivative (zwitterionic form) or amine hydrochloride salts formed from hydrolysis.

  • Root Cause: Wet solvent or wet glassware.

  • Solution: Flame-dry all glassware under vacuum. Ensure your solvent is taken from a dry solvent system (SPS) or freshly distilled.

Q3: "Can I wash the organic layer with water during workup?"

Answer: Yes, BUT only after the reaction is complete.

  • Once the sulfonyl chloride has reacted with your amine/nucleophile to form the sulfonamide, the product is stable to water.

  • Caution: If unreacted sulfonyl chloride remains, washing with water will generate HCl. Ensure you quench with a mild base (e.g., saturated NaHCO₃) to neutralize the acid generated during the quench.

Q4: "The material has turned from a solid/oil to a viscous goo."

Diagnosis: Polymerization or advanced degradation.

  • Sulfamoyl chlorides can sometimes undergo self-reaction or degrade into viscous sulfonic acid mixtures.

  • Action: Discard the material. Purification is difficult and rarely worth the yield loss.

Quality Control: Purity Assay

Do not rely on LC-MS alone, as the chloride often hydrolyzes on the column/MS source, giving misleading "sulfonic acid" peaks. Titration is the only reliable quantitative method.

The Morpholine Titration Method (Standard for Sulfonyl Chlorides)

This protocol determines the active electrophilic content.

Reagents:

  • Morpholine (pure, >99%)

  • 0.1 N HCl (standardized)

  • Methyl Red indicator (or potentiometric titrator)

  • DCM (anhydrous)

Protocol:

  • Weigh: Accurately weigh ~0.5 mmol of your 2-Ethylmorpholine-4-sulfonyl chloride sample (

    
    ) into a flask.
    
  • React: Add exactly 2.0 mmol of pure Morpholine (excess base).

    • Reaction:

      
      
      
  • Wait: Stir for 10-15 minutes at room temperature (ensure complete conversion).

  • Dilute: Add 20 mL of water (quenches unreacted reagent, but the reaction with morpholine is already done).

  • Titrate: Titrate the excess free morpholine with 0.1 N HCl to the endpoint.

  • Calculate:

    
    
    
    • Note: This measures the amount of morpholine consumed. 1 mole of Sulfonyl Chloride consumes 2 moles of morpholine (1 for substitution, 1 to neutralize the HCl). Adjust calculation accordingly.

Experimental Workflow Diagram

Follow this decision tree to ensure safe and effective usage.

HandlingWorkflow Receive Receive Shipment (Check seal integrity) Storage Store at 4°C under Argon/N₂ Receive->Storage Open Opening Container Storage->Open Check Visual Inspection (Fuming? Viscosity change?) Open->Check Good Material OK Check->Good No Fumes Bad Degraded Check->Bad Fumes/Solids Usage Weighing/Transfer Good->Usage Titrate Titration Assay Bad->Titrate Verify Purity Tech Use Schlenk or Glovebox Techniques Usage->Tech Reaction Reaction Setup (Dry Solvent + Base) Tech->Reaction Quench Quench with Sat. NaHCO₃ Reaction->Quench

Figure 2: Operational workflow for handling moisture-sensitive sulfamoyl chlorides.

References

  • Ko, E. C. F., & Robertson, R. E. (1972). Hydrolysis of Sulfamoyl Chlorides. II. Hydrogen Participation in the Hydrolysis of Diethyl and Methylethylsulfamoyl Chlorides. Canadian Journal of Chemistry.[4]

  • BenchChem Technical Guides. (2025). A Researcher's Guide to Characterizing Sulfonyl Chlorides.

  • Sigma-Aldrich. (n.d.). Technical Bulletin: Handling Air-Sensitive Reagents.

  • RSC Publishing. (1968). Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides. Journal of the Chemical Society B.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H NMR Spectral Analysis of 2-Ethylmorpholine-4-sulfonyl chloride

In the landscape of modern drug development and medicinal chemistry, the precise characterization of novel chemical entities is paramount. Among the vast arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR)...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug development and medicinal chemistry, the precise characterization of novel chemical entities is paramount. Among the vast arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands out for its ability to provide detailed structural information.[1] This guide offers an in-depth analysis of the ¹H NMR spectrum of 2-Ethylmorpholine-4-sulfonyl chloride, a key building block in the synthesis of various bioactive sulfonamides. By comparing its spectral features with those of common alternative sulfonylating agents, we aim to provide researchers and scientists with a practical framework for structural verification, purity assessment, and reaction monitoring.

Section 1: The ¹H NMR Spectral Signature of 2-Ethylmorpholine-4-sulfonyl chloride

The structure of 2-Ethylmorpholine-4-sulfonyl chloride dictates a unique and predictable ¹H NMR spectrum. The molecule's asymmetry and the presence of strong electron-withdrawing groups create distinct chemical environments for each proton.

The sulfonyl chloride group (-SO₂Cl) is strongly electron-withdrawing. This property significantly influences the chemical shifts of adjacent protons by reducing the electron density around them, a phenomenon known as deshielding.[2] Consequently, protons closer to the sulfonyl group will resonate at a higher chemical shift (further downfield).[3] The oxygen and nitrogen atoms within the morpholine ring also exert deshielding effects, further influencing the proton chemical shifts.[4]

Below is a detailed breakdown of the expected ¹H NMR spectrum.

Predicted ¹H NMR Spectral Data for 2-Ethylmorpholine-4-sulfonyl chloride

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale for Chemical Shift and Splitting
H-3a, H-5a (axial) 3.85 - 4.00Multiplet2HDeshielded by adjacent oxygen and nitrogen, and the sulfonyl group. Complex splitting due to coupling with geminal and vicinal protons.
H-3b, H-5b (equatorial) 3.55 - 3.70Multiplet2HDeshielded, but typically at a slightly lower chemical shift than their axial counterparts.
H-6a (axial) 3.15 - 3.30Multiplet1HAdjacent to nitrogen and the sulfonyl group, leading to a downfield shift.
H-6b (equatorial) 2.85 - 3.00Multiplet1HAdjacent to nitrogen, but generally less deshielded than the axial proton.
H-2 (methine) 3.40 - 3.55Multiplet1HAdjacent to the ethyl group, oxygen, and nitrogen, resulting in a complex splitting pattern.
-CH₂- (ethyl) 1.60 - 1.75Quintet (or dq)2HCoupled to both the methine (H-2) and the methyl protons.
-CH₃ (ethyl) 0.90 - 1.05Triplet3HCoupled to the adjacent methylene (-CH₂-) group, resulting in a characteristic triplet.

Note: Predicted values are based on established principles of NMR spectroscopy and data from similar morpholine derivatives.[5] Actual values may vary depending on the solvent and spectrometer frequency.

Caption: Structure of 2-Ethylmorpholine-4-sulfonyl chloride with key proton groups highlighted.

Section 2: Comparative Analysis with Alternative Sulfonylating Agents

To fully appreciate the spectral characteristics of 2-Ethylmorpholine-4-sulfonyl chloride, it is instructive to compare it with other commonly used sulfonyl chlorides in drug discovery.

CompoundKey ¹H NMR Signals (δ, ppm)Structural Rationale for Spectral Differences
2-Ethylmorpholine-4-sulfonyl chloride 0.9-1.1 (t, 3H), 1.6-1.8 (q, 2H), 2.8-4.0 (m, 7H)Complex aliphatic region due to the ethylmorpholine ring. No aromatic signals.
p-Toluenesulfonyl chloride (TsCl) [6][7]~2.45 (s, 3H), ~7.4 (d, 2H), ~7.8 (d, 2H)Aromatic protons show characteristic doublet splitting. The methyl group is a singlet.
Methanesulfonyl chloride (MsCl) [8][9]~3.17 (s, 3H)A single sharp peak for the three equivalent methyl protons.
Mesitylene-2-sulfonyl chloride [10]~2.3 (s, 3H), ~2.6 (s, 6H), ~7.0 (s, 2H)Shows distinct signals for the ortho and para methyl groups on the aromatic ring.

The comparison clearly illustrates how the ¹H NMR spectrum serves as a fingerprint for each molecule. The absence of aromatic signals for 2-Ethylmorpholine-4-sulfonyl chloride and the presence of a complex multiplet pattern in the 2.8-4.0 ppm range are its defining features.

Section 3: Best Practices for ¹H NMR Sample Preparation and Acquisition

The reactive nature of sulfonyl chlorides necessitates meticulous sample preparation to avoid degradation and ensure high-quality, reproducible data.[11] Hydrolysis to the corresponding sulfonic acid is the primary concern.

Experimental Protocol for ¹H NMR Sample Preparation
  • Glassware Preparation: Ensure the NMR tube and any glassware used for transfer are thoroughly dried in an oven (e.g., at 120 °C for at least 2 hours) and cooled in a desiccator.[12]

  • Solvent Selection: Choose a high-purity deuterated solvent that is known to be anhydrous. Deuterated chloroform (CDCl₃) is a common choice for many organic molecules.[13] Store the solvent over molecular sieves to maintain dryness.

  • Sample Weighing: Accurately weigh 5-10 mg of 2-Ethylmorpholine-4-sulfonyl chloride in a dry vial.

  • Dissolution: Under an inert atmosphere (e.g., a nitrogen-filled glove bag), add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[11] Gently swirl to dissolve the sample completely.

  • Transfer to NMR Tube: Using a clean, dry Pasteur pipette, transfer the solution into the dried NMR tube.[14]

  • Capping and Sealing: Cap the NMR tube securely. For extended experiments or storage, sealing the cap with Parafilm is recommended to prevent solvent evaporation and moisture ingress.

  • Immediate Analysis: Acquire the NMR spectrum as soon as possible after sample preparation to minimize the risk of degradation.

NMR_Workflow cluster_prep Sample Preparation (Inert Atmosphere) cluster_acq Data Acquisition Dry_Glassware 1. Use Oven-Dried Glassware Weigh_Sample 2. Weigh 5-10 mg of Sulfonyl Chloride Dry_Glassware->Weigh_Sample Add_Solvent 3. Add 0.6-0.7 mL Anhydrous Deuterated Solvent (e.g., CDCl3) Weigh_Sample->Add_Solvent Transfer 4. Transfer Solution to NMR Tube Add_Solvent->Transfer Cap 5. Cap and Seal Tube Transfer->Cap Insert_Sample 6. Insert Sample into Spectrometer Cap->Insert_Sample Immediate Analysis Lock_Shim 7. Lock and Shim Insert_Sample->Lock_Shim Acquire 8. Acquire Spectrum Lock_Shim->Acquire Process 9. Process Data (FT, Phase, Baseline) Acquire->Process

Caption: Recommended workflow for preparing and analyzing reactive sulfonyl chloride samples by ¹H NMR.

Section 4: Troubleshooting and Advanced Spectral Interpretation

Recognizing Impurities:

  • Hydrolysis: The most common impurity is the corresponding sulfonic acid, formed by reaction with trace water. This will typically result in a broad singlet in the spectrum, often in the 10-12 ppm region, although its position can be variable. The presence of water itself will appear as a singlet (in CDCl₃, typically around 1.56 ppm).

  • Starting Materials: Incomplete reaction during synthesis may leave residual morpholine or other precursors. Unsubstituted morpholine, for instance, shows two characteristic triplets around 2.86 and 3.67 ppm in CDCl₃.[15]

Causality in Experimental Choices:

  • Why Anhydrous Solvents? Water will react with the sulfonyl chloride, leading to the formation of the sulfonic acid. This not only introduces impurity peaks but also consumes the analyte, leading to inaccurate integration and quantification.[11]

  • Why Immediate Analysis? Even with careful preparation, slow degradation can occur over time, especially if the sample is exposed to light or atmospheric moisture. Prompt analysis ensures the spectrum is representative of the intended compound.

Conclusion

The ¹H NMR spectrum of 2-Ethylmorpholine-4-sulfonyl chloride provides a wealth of structural information that is invaluable for its unambiguous identification and purity assessment. Through a systematic analysis of chemical shifts, integration, and multiplicity, and by comparing its spectral fingerprint to those of other common sulfonylating agents, researchers can confidently verify their material. Adherence to rigorous sample preparation protocols is critical for obtaining high-quality, artifact-free spectra, thereby ensuring the integrity of experimental data in the demanding field of drug discovery.

References

  • University of Colorado Boulder. (n.d.). Chemical Shifts: Proton.
  • Bhal, S. (2021, December 2). The Basics of Interpreting a Proton (¹H) NMR Spectrum. ACD/Labs.
  • Organomation. (n.d.).
  • Sapling. (n.d.).
  • AZoOptics. (2025, May 29). How to Interpret NMR Spectroscopy Results: A Beginner's Guide.
  • Nanalysis. (2016, December 6).
  • University of Calgary. (n.d.). Ch 13 - Shielding.
  • Khan Academy. (n.d.).
  • Katritzky, A. R., Akhmedov, N. G., Yang, H., & Hall, C. D. (2005). ¹H and ¹³C NMR spectra of N-substituted morpholines. Magnetic Resonance in Chemistry, 43(8), 673-675.
  • SpectraBase. (n.d.). p-Toluenesulfonyl chloride.
  • Tokyo Chemical Industry Co., Ltd. (n.d.). Methanesulfonyl Chloride.
  • ALWSCI. (2025, July 24). How To Prepare And Run An NMR Sample.
  • Moser, A. (2008, May 6).
  • JEOL. (n.d.).
  • University College London. (n.d.). Sample Preparation.
  • ChemicalBook. (n.d.). Mesitylene-2-sulfonyl chloride(773-64-8) ¹H NMR spectrum.
  • ChemicalBook. (n.d.). Morpholine(110-91-8) ¹H NMR spectrum.
  • CymitQuimica. (n.d.). CAS 98-59-9: Tosyl chloride.
  • NIST. (n.d.). Methanesulfonyl chloride. NIST WebBook.

Sources

Comparative

Decoding the Fragmentation Fingerprint: A Comparative Guide to the Mass Spectrometry of 2-Ethylmorpholine-4-sulfonyl Chloride

For researchers and professionals in drug development and chemical synthesis, understanding the structural nuances of novel molecules is paramount. Mass spectrometry stands as a cornerstone of molecular characterization,...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and chemical synthesis, understanding the structural nuances of novel molecules is paramount. Mass spectrometry stands as a cornerstone of molecular characterization, and a thorough comprehension of fragmentation patterns is key to confident identification and quality control. This guide provides an in-depth analysis of the predicted mass spectrometry fragmentation pattern of 2-Ethylmorpholine-4-sulfonyl chloride, a compound of interest in synthetic chemistry.

In the absence of a publicly available experimental spectrum for 2-Ethylmorpholine-4-sulfonyl chloride, this guide leverages established principles of mass spectrometry and comparative data from structurally analogous compounds to construct a reliable, predictive framework. By examining the fragmentation of N-ethylmorpholine and various aryl sulfonyl chlorides, we can elucidate the most probable fragmentation pathways for our target molecule. This approach not only offers a robust hypothesis for the fragmentation of 2-Ethylmorpholine-4-sulfonyl chloride but also serves as a practical illustration of how to deduce fragmentation patterns for novel compounds.

Predicted Fragmentation Pattern of 2-Ethylmorpholine-4-sulfonyl Chloride

The fragmentation of 2-Ethylmorpholine-4-sulfonyl chloride under electron ionization (EI) is anticipated to be driven by the distinct chemical properties of its two main components: the 2-ethylmorpholine ring and the sulfonyl chloride group. The initial ionization event will likely involve the removal of a non-bonding electron from the nitrogen or oxygen atoms, creating a molecular ion (M+•).

The primary fragmentation pathways are predicted to be:

  • Cleavage of the Sulfonyl Chloride Group: The S-Cl and S-N bonds are relatively labile and prone to cleavage.

  • Fragmentation of the Morpholine Ring: The substituted morpholine ring will undergo characteristic cleavages, influenced by the ethyl substituent.

Below is a table summarizing the predicted major fragments, their mass-to-charge ratio (m/z), and the proposed fragmentation mechanism.

m/z Proposed Fragment Ion Proposed Fragmentation Pathway Supporting Evidence/Analogy
213/215[C6H12ClNO3S]+•Molecular ionIsotopic pattern for Chlorine (3:1 ratio) is expected.
178[C6H12NO3S]+Loss of Cl• radicalCommon fragmentation for sulfonyl chlorides.[1][2]
114[C6H12NO]+Loss of SO2 and Cl•Loss of sulfur dioxide is a characteristic fragmentation of sulfonyl compounds.[1]
113[C6H11NO]+•α-cleavage with loss of H• from the ethyl groupCommon fragmentation for alkyl amines.[3]
100[C5H10NO]+Cleavage of the ethyl group from the morpholine ringObserved in the mass spectrum of N-ethylmorpholine.[4]
86[C4H8NO]+Ring cleavage of the morpholineA common fragmentation pathway for morpholine derivatives.
57[C3H5O]+Further fragmentation of the morpholine ringObserved in the mass spectrum of N-ethylmorpholine.[4]

Comparative Analysis: Building a Confident Prediction

To substantiate the predicted fragmentation pattern, we will compare it with the known mass spectra of two key structural analogues: N-ethylmorpholine and aromatic sulfonyl chlorides.

The Fragmentation of N-Ethylmorpholine

The mass spectrum of N-ethylmorpholine provides a direct insight into the fragmentation behavior of the substituted morpholine ring. The key fragments observed for N-ethylmorpholine are directly applicable to our target molecule.[4]

  • Molecular Ion (m/z 115): The molecular ion is typically observed.

  • Base Peak (m/z 100): This prominent peak corresponds to the loss of a methyl radical (•CH3) from the ethyl group, a classic α-cleavage adjacent to the nitrogen atom.

  • Other Significant Fragments (m/z 86, 57, 42): These fragments arise from the characteristic cleavage of the morpholine ring.

The presence of the ethyl group at the 2-position in our target molecule is expected to lead to similar α-cleavage patterns.

The Fragmentation of Aryl Sulfonyl Chlorides

Studies on various sulfonyl chlorides, such as thiophene-2-sulfonyl chloride, reveal a consistent and predictable fragmentation pattern.[1][2]

  • Loss of Chlorine: A primary fragmentation pathway involves the homolytic cleavage of the S-Cl bond, resulting in the loss of a chlorine radical (•Cl).

  • Loss of Sulfur Dioxide: Subsequent to or concurrent with other fragmentations, the loss of a neutral SO2 molecule is a very common and characteristic fragmentation for sulfonyl compounds.

These well-established fragmentation pathways for sulfonyl chlorides provide a strong basis for predicting the behavior of the sulfonyl chloride moiety in 2-Ethylmorpholine-4-sulfonyl chloride.

Proposed Fragmentation Workflow

The following diagram illustrates the predicted fragmentation cascade for 2-Ethylmorpholine-4-sulfonyl chloride, integrating the expected cleavages from both the morpholine and sulfonyl chloride functionalities.

G M [C6H12ClNO3S]+• m/z 213/215 Molecular Ion F1 [C6H12NO3S]+ m/z 178 M->F1 - Cl• F2 [C6H12NO]+ m/z 114 F1->F2 - SO2 F3 [C5H10NO]+ m/z 100 F2->F3 - CH2 F4 [C4H8NO]+ m/z 86 F2->F4 - C2H4 F5 [C3H5O]+ m/z 57 F4->F5 - C2H5N

Caption: Predicted major fragmentation pathway of 2-Ethylmorpholine-4-sulfonyl chloride.

Experimental Protocol for Mass Spectrometry Analysis

To experimentally verify the predicted fragmentation pattern, the following protocol for Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is recommended.

1. Sample Preparation:

  • Dissolve 1 mg of 2-Ethylmorpholine-4-sulfonyl chloride in 1 mL of a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

  • Perform serial dilutions to achieve a final concentration of approximately 10-100 µg/mL.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC System (or equivalent).

  • Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent).

  • Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm (or equivalent).

  • Injection Volume: 1 µL.

  • Inlet Temperature: 250°C.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Ion Source: Electron Ionization (EI).

  • Ionization Energy: 70 eV.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Mass Range: m/z 40-400.

3. Data Analysis:

  • Acquire the total ion chromatogram (TIC) to determine the retention time of the analyte.

  • Extract the mass spectrum at the apex of the chromatographic peak.

  • Identify the molecular ion and major fragment ions.

  • Compare the experimental fragmentation pattern with the predicted pattern outlined in this guide.

Conclusion

This guide provides a comprehensive, albeit predictive, analysis of the mass spectrometry fragmentation pattern of 2-Ethylmorpholine-4-sulfonyl chloride. By leveraging established fragmentation principles and drawing strong analogies from closely related structures, we have constructed a scientifically grounded hypothesis. The provided experimental protocol offers a clear pathway for the empirical validation of these predictions. This comparative and deductive approach is a powerful tool for chemists and researchers, enabling them to anticipate and interpret the mass spectra of novel compounds with a high degree of confidence, thereby accelerating research and development.

References

  • O. A. G. Hammam, "STUDIES IN THE HETEROCYCLIC COMPOUNDS: II. THE MASS SPECTRA OF SOME THIOPHENE-SULFONYL DERIVATIVES," Phosphorus and Sulfur and the Related Elements, vol. 8, no. 2, pp. 177-181, 1980. [Link]

  • ResearchGate, "STUDIES IN THE HETEROCYCLIC COMPOUNDS: II. THE MASS SPECTRA OF SOME THIOPHENE-SULFONYL DERIVATIVES | Request PDF." [Link]

  • National Center for Biotechnology Information, "Ethylmorpholine," PubChem Compound Database. [Link]

  • LibreTexts, "Mass Spectrometry - Fragmentation Patterns," Chemistry LibreTexts. [Link]

Sources

Validation

A Comparative Guide to the Elemental Analysis of 2-Ethylmorpholine-4-sulfonyl Chloride and its Alternatives in Drug Development

In the landscape of modern drug discovery and development, the precise characterization of novel chemical entities is paramount. Elemental analysis serves as a fundamental technique for verifying the empirical formula of...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and development, the precise characterization of novel chemical entities is paramount. Elemental analysis serves as a fundamental technique for verifying the empirical formula of a synthesized compound, ensuring its purity and confirming its identity. This guide provides an in-depth comparison of the elemental analysis data for 2-Ethylmorpholine-4-sulfonyl chloride, a key building block in medicinal chemistry, with two widely used alternative sulfonylating agents: Dansyl chloride and Tosyl chloride.

This document is intended for researchers, scientists, and drug development professionals, offering a comparative analysis supported by theoretical data and established experimental protocols. Our objective is to furnish a practical resource that elucidates the nuances of these critical reagents, thereby facilitating informed decisions in the synthesis and characterization of potential therapeutic agents.

Introduction to Sulfonylating Agents in Medicinal Chemistry

Sulfonyl chlorides are a class of reactive organic compounds widely employed in the synthesis of sulfonamides, a functional group present in a vast array of pharmaceuticals. The sulfonamide moiety is a cornerstone of medicinal chemistry, contributing to the pharmacological activity of drugs ranging from antibiotics to diuretics and anticonvulsants. The choice of sulfonylating agent can significantly influence the physicochemical properties and biological activity of the final drug candidate.

2-Ethylmorpholine-4-sulfonyl chloride is a valuable reagent that introduces the 2-ethylmorpholine sulfonyl group, a motif that can enhance solubility and modulate the pharmacokinetic profile of a molecule. To provide a comprehensive perspective, this guide will compare it against two stalwart sulfonylating agents:

  • Dansyl chloride (5-(Dimethylamino)naphthalene-1-sulfonyl chloride): Known for its use in fluorescent labeling of amines and amino acids, it imparts a bulky, fluorescent tag.[1][2]

  • Tosyl chloride (p-Toluenesulfonyl chloride): A versatile and cost-effective reagent for the introduction of the tosyl group, often used as a protecting group or to facilitate nucleophilic substitution reactions.[3][4]

Comparative Elemental Analysis: Theoretical Data

The elemental composition of a pure compound is a fixed and defining characteristic. The following table presents the theoretical elemental analysis data for 2-Ethylmorpholine-4-sulfonyl chloride, Dansyl chloride, and Tosyl chloride, calculated from their respective molecular formulas. This data serves as the benchmark against which experimental results are compared to ascertain purity and confirm identity.

Compound NameMolecular FormulaCarbon (%)Hydrogen (%)Nitrogen (%)Sulfur (%)Chlorine (%)Oxygen (%)
2-Ethylmorpholine-4-sulfonyl chlorideC6H12ClNO3S33.725.666.5515.0016.5922.46
Dansyl chlorideC12H12ClNO2S53.434.485.1911.8913.1511.86
Tosyl chlorideC7H7ClO2S44.093.700.0016.8218.5916.79

Table 1: Theoretical Elemental Analysis Data

This table highlights the distinct elemental compositions of the three sulfonylating agents, providing a clear basis for their differentiation through elemental analysis.

The Role and Application in Drug Development

The choice of a sulfonylating agent is a strategic decision in drug design, influencing not only the synthetic route but also the properties of the final compound.

2-Ethylmorpholine-4-sulfonyl chloride

The incorporation of the 2-ethylmorpholine moiety can be advantageous in drug development. The morpholine ring is a common feature in approved drugs, often contributing to improved aqueous solubility and metabolic stability. The ethyl group provides a degree of lipophilicity that can be fine-tuned to optimize the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate.

Dansyl chloride

Dansyl chloride is primarily utilized for the fluorescent labeling of primary and secondary amines, such as those found in amino acids and proteins.[5][6] In drug development, this property is invaluable for:

  • Bioanalytical Assays: Quantifying the concentration of amine-containing drugs or metabolites.

  • Binding Studies: Investigating drug-protein interactions through fluorescence polarization or FRET assays.

  • Cellular Imaging: Visualizing the localization of a drug within cells.

Tosyl chloride

Tosyl chloride is a workhorse reagent in organic synthesis.[3][4] Its utility in drug development stems from its ability to:

  • Activate Alcohols: Converting hydroxyl groups into good leaving groups (tosylates) for nucleophilic substitution reactions.

  • Protect Amines: Forming stable sulfonamides that can be deprotected under specific conditions.

  • Synthesize Sulfonamides: Reacting with a wide range of amines to generate diverse sulfonamide libraries for screening.

The following diagram illustrates the decision-making process for selecting a sulfonylating agent based on the desired application.

G cluster_0 Synthetic Goal cluster_1 Sulfonylating Agent Selection cluster_2 Primary Application Goal Desired Molecular Modification or Application Ethylmorpholine 2-Ethylmorpholine-4-sulfonyl chloride Goal->Ethylmorpholine Introduce solubilizing group Dansyl Dansyl chloride Goal->Dansyl Introduce fluorescent tag Tosyl Tosyl chloride Goal->Tosyl General synthetic utility ADME Improve Solubility / ADME Profile Ethylmorpholine->ADME Labeling Fluorescent Labeling / Bioassays Dansyl->Labeling Activation Activate Alcohols / Protect Amines / Synthesize Diverse Sulfonamides Tosyl->Activation

Caption: Selection workflow for sulfonylating agents.

Experimental Protocol: Elemental Analysis by Combustion

The determination of the elemental composition of organic compounds is most commonly achieved through combustion analysis.[7] This technique involves the complete combustion of a small, precisely weighed sample in a stream of pure oxygen at high temperatures. The resulting combustion gases (CO₂, H₂O, N₂, and SO₂) are then separated and quantified.

Principle

A sample is combusted in an oxygen-rich environment, converting carbon to carbon dioxide, hydrogen to water, nitrogen to nitrogen gas (after reduction of nitrogen oxides), and sulfur to sulfur dioxide. Halogens are captured in a scrubber. The amounts of the resulting gases are determined by various detection methods, such as thermal conductivity, infrared spectroscopy, or gas chromatography.

Step-by-Step Methodology
  • Sample Preparation:

    • Ensure the sample is homogenous and dry. For crystalline solids, grind to a fine powder.

    • Accurately weigh 1-3 mg of the sample into a tin or silver capsule.

  • Instrument Setup:

    • Calibrate the elemental analyzer using a certified standard of known elemental composition (e.g., acetanilide).

    • Ensure the combustion and reduction tubes are at the appropriate temperatures (typically ~900-1000°C for combustion and ~600-700°C for reduction).

    • Verify a steady flow of high-purity helium as the carrier gas and oxygen for combustion.

  • Analysis:

    • Introduce the encapsulated sample into the combustion furnace.

    • The combustion products are swept by the carrier gas through the reduction tube (to convert NOx to N₂) and then through a series of traps or a gas chromatography column to separate the individual gases.

    • The detector measures the concentration of each gas, and the instrument's software calculates the percentage of each element in the original sample.

  • Data Interpretation:

    • Compare the experimentally determined percentages of C, H, N, and S with the theoretical values.

    • For a pure compound, the experimental values should be within ±0.4% of the theoretical values, a standard criterion in many scientific journals.[8][9]

The following diagram outlines the workflow for elemental analysis.

G Sample 1. Homogenous Sample Preparation Weighing 2. Accurate Weighing (1-3 mg) Sample->Weighing Combustion 3. High-Temperature Combustion in O2 Weighing->Combustion Separation 4. Gas Separation (GC or Traps) Combustion->Separation Detection 5. Detection (TCD / IR) Separation->Detection Analysis 6. Data Analysis & Comparison to Theory Detection->Analysis

Caption: Elemental analysis experimental workflow.

Conclusion

The selection and characterization of sulfonylating agents are critical steps in the drug development pipeline. 2-Ethylmorpholine-4-sulfonyl chloride offers a valuable scaffold for modulating the physicochemical properties of drug candidates. A comparative understanding of its elemental composition alongside established alternatives like Dansyl chloride and Tosyl chloride provides a robust framework for both synthesis and analysis. Adherence to rigorous experimental protocols for elemental analysis is essential to validate the structure and purity of these and other novel compounds, ensuring the integrity of subsequent preclinical and clinical investigations.

References

  • Wikipedia. Dansyl chloride. [Link]

  • National Center for Biotechnology Information. Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. [Link]

  • SciSpace. Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. [Link]

  • European Journal of Chemistry. Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. [Link]

  • PubChemLite. 2-(morpholin-4-yl)ethane-1-sulfonyl chloride hydrochloride (C6H12ClNO3S). [Link]

  • ResearchGate. Synthesis of Morpholine Containing Sulfonamides: Introduction of Morpholine Moiety on Amine Functional Group. [Link]

  • National Center for Biotechnology Information. Targeted quantification of amino acids by dansylation. [Link]

  • Wikipedia. 4-Toluenesulfonyl chloride. [Link]

  • SpectraBase. p-Toluenesulfonyl chloride. [Link]

  • PubChem. 4-Toluenesulfonyl chloride. [Link]

  • Oakwood Chemical. Morpholine-4-sulfonyl chloride. [Link]

  • ResearchGate. Synthesis and Characterization of Some New Morpholine Derivatives. [Link]

  • PE Polska. The Elemental Analysis of Various Classes of Chemical Compunds Using CHN. [Link]

  • Bentham Science. Elemental Analysis: Incorporating a Classic Analytical Technique into The Undergraduate Curricula. [Link]

  • ResearchGate. (PDF) An International Study Evaluating Elemental Analysis. [Link]

  • National Center for Biotechnology Information. An International Study Evaluating Elemental Analysis. [Link]

  • Wiley Online Library. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. [Link]

  • National Center for Biotechnology Information. Searching for the Truth: Elemental Analysis–A Powerful but Often Poorly Executed Technique. [Link]

  • Chemchart. morpholine-4-sulfonyl chloride (1828-66-6). [Link]

Sources

Safety & Regulatory Compliance

Safety

A Guide to the Safe Disposal of 2-Ethylmorpholine-4-sulfonyl Chloride: A Senior Application Scientist's Perspective

Welcome to a comprehensive guide on the proper handling and disposal of 2-Ethylmorpholine-4-sulfonyl chloride. In our work as researchers and drug development professionals, the safe management of reactive chemical reage...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to a comprehensive guide on the proper handling and disposal of 2-Ethylmorpholine-4-sulfonyl chloride. In our work as researchers and drug development professionals, the safe management of reactive chemical reagents is not just a matter of regulatory compliance, but a cornerstone of our commitment to laboratory safety and scientific integrity. This document moves beyond a simple checklist, offering a deep dive into the chemical principles that govern the safe neutralization and disposal of this compound. Our goal is to empower you with the knowledge to not only follow procedures but to understand the critical reasoning behind them, ensuring the safety of yourself, your colleagues, and the environment.

The key to safely managing 2-Ethylmorpholine-4-sulfonyl chloride lies in understanding the reactivity of its sulfonyl chloride functional group (-SO₂Cl). This group is highly susceptible to nucleophilic attack, particularly by water. This reactivity is the source of its utility in synthesis and also the primary hazard we must mitigate during disposal. Uncontrolled reaction with water or other nucleophiles can lead to a rapid, exothermic release of corrosive hydrogen chloride (HCl) gas and the corresponding sulfonic acid.

Core Hazard Profile & Disposal Philosophy

Before any handling or disposal, a thorough understanding of the compound's hazard profile is essential. While a specific Safety Data Sheet (SDS) for the 2-ethyl derivative was not located, its hazards can be reliably inferred from closely related analogs like morpholine-4-sulfonyl chloride and other aliphatic sulfonyl chlorides. The primary dangers are consistent across this chemical class.[1][2]

Guiding Principle of Disposal: The fundamental strategy for disposing of residual 2-Ethylmorpholine-4-sulfonyl chloride is controlled hydrolysis followed by neutralization . We intentionally react the sulfonyl chloride with a nucleophile under controlled conditions to convert it into the significantly less hazardous and more stable corresponding sulfonic acid salt. This process is often referred to as "quenching."

Hazard ClassificationDescriptionGHS PictogramPrecautionary Statements (Examples)
Skin Corrosion/Irritation Causes severe skin burns and eye damage.[3]CorrosiveP280: Wear protective gloves/protective clothing/eye protection/face protection.
Eye Damage Causes serious eye damage; risk of blindness.[2]CorrosiveP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
Water Reactivity Reacts with water, potentially violently, to release corrosive hydrogen chloride gas and sulfur oxides.[4][5]N/A (Implied by Corrosivity)P234: Keep only in original packaging.[6] P406: Store in a corrosive resistant container.[6]
Inhalation Toxicity May cause respiratory irritation.[1] Vapors and gases produced upon decomposition are harmful.[3]Health HazardP261: Avoid breathing dust/fume/gas/mist/vapours/spray.[1] P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1]

Essential Safety & Handling Protocols

Adherence to strict safety protocols is non-negotiable. The reactivity of sulfonyl chlorides demands both robust engineering controls and appropriate personal protective equipment (PPE).

Engineering Controls:

  • Chemical Fume Hood: All handling and disposal steps involving 2-Ethylmorpholine-4-sulfonyl chloride must be performed in a certified chemical fume hood to prevent the inhalation of corrosive vapors and any HCl gas generated during neutralization.[7][8]

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical splash goggles and a face shield are mandatory to protect against splashes.

  • Hand Protection: Wear chemical-impermeable gloves (e.g., nitrile rubber). Always check the manufacturer's breakthrough time for sulfonyl chlorides.[6]

  • Protective Clothing: A chemical-resistant lab coat or apron is required.[8] For handling larger quantities, impervious and flame-resistant clothing should be considered.[8]

Disposal Workflow: A Decision-Making Guide

The appropriate disposal path depends on the quantity and state of the chemical. This diagram outlines the decision-making process.

G start Identify Waste: 2-Ethylmorpholine-4-sulfonyl chloride q1 What is the nature of the waste? start->q1 res Small Residual Quantity (e.g., in glassware) q1->res Residue spill Accidental Spill q1->spill Spill bulk Bulk / Unused Reagent q1->bulk Bulk proc1 Follow Protocol 1: Controlled Neutralization res->proc1 proc2 Follow Protocol 2: Spill Management spill->proc2 proc3 Follow Protocol 3: Professional Disposal bulk->proc3

Caption: Decision tree for 2-Ethylmorpholine-4-sulfonyl chloride disposal.

Experimental Protocols for Disposal

Protocol 1: Neutralization of Small, Residual Quantities

This procedure is suitable for quenching trace amounts of the reagent remaining in reaction flasks, glassware, or syringes before cleaning.

Causality: The principle is to slowly add the reactive sulfonyl chloride to a cold, stirred solution of a weak base. The cold temperature moderates the exothermic reaction, while the weak base (sodium bicarbonate) neutralizes the resulting sulfonic acid and the HCl byproduct. Using a weak base prevents potentially hazardous side reactions that could occur with strong bases.[7][8]

Step-by-Step Methodology:

  • Prepare the Neutralizing Solution: In a beaker or flask large enough to accommodate the volume of residual material and the quenching solution, prepare a cold (~0-5 °C) 5-10% aqueous solution of sodium bicarbonate. A general rule is to use at least 5-10 molar equivalents of base relative to the estimated amount of residual sulfonyl chloride.[7] Place the beaker in an ice bath and begin vigorous stirring.

  • Rinse the Contaminated Glassware: Rinse the glassware containing the residual sulfonyl chloride with a small amount of a water-miscible organic solvent that does not react with it (e.g., acetone or THF).

  • Slow Addition: Using a pipette, carefully and slowly add the solvent rinsing containing the residual 2-Ethylmorpholine-4-sulfonyl chloride to the cold, stirred basic solution in a dropwise manner.[7]

  • Observe and Control: Be vigilant for signs of reaction, such as gas evolution (CO₂) or a temperature increase.[7] The addition rate should be slow enough to keep the reaction well-controlled.

  • Stir and Equilibrate: Once the addition is complete, allow the mixture to stir for at least 1-2 hours as it slowly warms to room temperature to ensure the reaction is complete.

  • Verify Neutrality: Check the pH of the solution with pH paper or a calibrated meter. It should be neutral or slightly basic. If it is still acidic, add more sodium bicarbonate solution.

  • Final Disposal: Once neutralized, the aqueous solution can typically be flushed down the drain with copious amounts of water, subject to local regulations.

Protocol 2: Management of Spills

Minor Spills (in a fume hood):

  • Containment: DO NOT use water. Contain the spill using an inert absorbent material like sand, earth, or vermiculite.

  • Neutralization: Cautiously sprinkle a neutralizer like sodium carbonate (soda ash) or calcium carbonate over the absorbed material to neutralize the sulfonyl chloride.

  • Collection: Once the reaction has subsided, carefully collect the absorbed and neutralized material into a clearly labeled, sealed container for hazardous waste.[1] Use spark-proof tools if a flammable solvent is present.[1]

  • Decontamination: Clean the spill area thoroughly with soap and water, collecting the cleaning materials for disposal as hazardous waste.

Major Spills (outside a fume hood):

  • Evacuate and Alert: Immediately alert others and evacuate the area.[1] If safe to do so, shut off all ignition sources.

  • Professional Response: Do not attempt to clean up a large spill yourself. Contact your institution's Environmental Health & Safety (EHS) department or emergency response team immediately.

  • Ventilation: Increase ventilation to the area if possible without spreading the contamination.

Protocol 3: Disposal of Bulk or Unused Quantities

It is critical to understand that attempting to neutralize bulk quantities (more than a few grams) of 2-Ethylmorpholine-4-sulfonyl chloride in the laboratory is extremely dangerous and is strongly discouraged. The large-scale exothermic reaction can easily become uncontrollable.

  • Container Integrity: Ensure the original container is tightly sealed, in good condition, and free of external contamination.[6] Store it in a cool, dry, well-ventilated area away from incompatible materials.[6]

  • Labeling: The container must be clearly and accurately labeled with the full chemical name and associated hazard warnings.

  • Waste Collection: Transfer the container to your institution's designated hazardous waste collection area.

  • Professional Disposal: The material must be disposed of through a licensed and approved waste disposal facility in accordance with all local, state, and federal regulations.[6] Do not mix it with other waste streams.[4]

Chemical Incompatibility

To prevent dangerous reactions, 2-Ethylmorpholine-4-sulfonyl chloride must be kept away from the following materials during storage and disposal.[5][9][10]

Incompatible Material ClassExamplesReason for Incompatibility
Water Water, moist airReacts to produce corrosive HCl gas and heat.[5]
Alcohols Methanol, EthanolReacts to form esters, releasing HCl.
Amines Ammonia, TriethylamineVigorous reaction to form sulfonamides, releasing HCl.[5]
Strong Bases Sodium Hydroxide, Potassium HydroxideViolent, uncontrolled hydrolysis.[5]
Strong Oxidizing Agents Nitric Acid, PerchloratesCan lead to vigorous or explosive reactions.[5][10]
Strong Acids Sulfuric Acid, Hydrochloric AcidWhile it is an acid chloride, mixing with strong acids is not advised. May promote decomposition.[5]

By integrating these principles and protocols into your laboratory workflow, you contribute to a culture of safety and responsibility. The careful management of reactive chemicals from acquisition to disposal is a hallmark of exemplary scientific practice.

References

  • Sulphuryl chloride Safety Data Sheet . S D Fine-Chem Limited. URL: [Link]

  • SAFETY DATA SHEET - 6-Morpholin-4-yl-pyridine-3-sulfonyl chloride . Fisher Scientific. (2023-09-05). URL: [Link]

  • SAFETY DATA SHEET - Ethanesulfonyl chloride . Thermo Fisher Scientific. (2025-09-09). URL: [Link]

  • Safety Data Sheet: 2-(N-Morpholino)-ethane sulphonic acid . Carl ROTH. URL: [Link]

  • PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS . EPFL. URL: [Link]

  • SAFETY DATA SHEET - 2-Iodobenzene-1-sulfonyl chloride . Fisher Scientific. (2023-09-01). URL: [Link]

  • Chemical Incompatibility Chart . Princeton University Environmental Health & Safety. URL: [Link]

Sources

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